Product packaging for 3,5-Diethylbenzotrifluoride(Cat. No.:)

3,5-Diethylbenzotrifluoride

Cat. No.: B15361570
M. Wt: 202.22 g/mol
InChI Key: GRPYEWYEUINFHO-UHFFFAOYSA-N
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Description

3,5-Diethylbenzotrifluoride is a versatile benzotrifluoride (BTF) derivative valued in chemical research for its use as a key building block in the synthesis of more complex molecules. The benzotrifluoride group is a privileged scaffold in medicinal and agrochemical chemistry, as the introduction of fluorine and trifluoromethyl groups can significantly alter a compound's metabolic stability, lipophilicity, and bioavailability . The two ethyl substituents on the aromatic ring provide steric and electronic modulation, making this compound a valuable intermediate for developing active ingredients in herbicides and pharmaceuticals . Furthermore, the trifluoromethyl group in such aromatic systems can be selectively functionalized via modern photoredox catalysis techniques, allowing researchers to perform controlled carbon-fluorine (C–F) bond cleavage and access valuable difluoromethylated or difluoroalkylated aromatic scaffolds . This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F3 B15361570 3,5-Diethylbenzotrifluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13F3

Molecular Weight

202.22 g/mol

IUPAC Name

1,3-diethyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C11H13F3/c1-3-8-5-9(4-2)7-10(6-8)11(12,13)14/h5-7H,3-4H2,1-2H3

InChI Key

GRPYEWYEUINFHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C(F)(F)F)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Disubstituted Benzotrifluorides for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound 3,5-Diethylbenzotrifluoride is not widely documented in scientific literature, and a specific CAS (Chemical Abstracts Service) number could not be identified. This guide provides comprehensive information on closely related and well-characterized 3,5-disubstituted benzotrifluorides, using 3,5-Dichlorobenzotrifluoride as a primary example for quantitative data. The synthetic protocols described are based on established methods for the alkylation of aromatic compounds.

Introduction

Benzotrifluoride derivatives are a critical class of compounds in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group imparts unique properties to aromatic systems, including high lipophilicity, metabolic stability, and strong electron-withdrawing effects. These characteristics make the benzotrifluoride scaffold a valuable building block in the design of novel pharmaceuticals and agrochemicals. This guide focuses on the synthesis, properties, and potential applications of 3,5-disubstituted benzotrifluorides, with a particular emphasis on methodologies relevant to drug development.

Physicochemical Properties of a Representative 3,5-Disubstituted Benzotrifluoride

Due to the limited data on this compound, the following table summarizes the known quantitative data for 3,5-Dichlorobenzotrifluoride , which serves as a well-characterized analog.

PropertyValueReference
CAS Number 54773-20-5
Molecular Formula C7H3Cl2F3[1]
Molecular Weight 215.00 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 187 - 189 °C[1]
Melting Point -15 °C[1]
Density 1.459 g/mL at 25 °C[1]
Refractive Index 1.471 (20 °C)[1]
Flash Point 75 °C[1]
Solubility Insoluble in water[1]

Synthesis of 3,5-Dialkylbenzotrifluorides: A General Experimental Protocol

A common and effective method for the synthesis of 3,5-dialkylbenzotrifluorides is the Friedel-Crafts alkylation of benzotrifluoride. The trifluoromethyl group is a meta-director in electrophilic aromatic substitution reactions. Therefore, direct dialkylation of benzotrifluoride would likely lead to a mixture of isomers, with the 3,5-disubstituted product being a significant component.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products benzotrifluoride Benzotrifluoride product This compound benzotrifluoride->product ethyl_chloride 2 CH3CH2Cl ethyl_chloride->product lewis_acid AlCl3 lewis_acid->product hcl 2 HCl product->hcl

Figure 1: General reaction scheme for the Friedel-Crafts alkylation of benzotrifluoride.

Detailed Experimental Protocol (Illustrative Example):

This protocol is a generalized procedure for a Friedel-Crafts alkylation and would require optimization for the specific synthesis of this compound.

  • Materials:

    • Benzotrifluoride (1.0 eq)

    • Ethyl chloride (2.2 eq)

    • Anhydrous aluminum chloride (AlCl3) (2.2 eq)

    • Anhydrous dichloromethane (solvent)

    • Hydrochloric acid (1M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add benzotrifluoride (1.0 eq) to the stirred suspension.

    • From the dropping funnel, add ethyl chloride (2.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.

    • Transfer the mixture to a separatory funnel and add 1M hydrochloric acid. Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to isolate the this compound.

  • Characterization:

    • The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy, as well as mass spectrometry to confirm its identity and purity.

Spectroscopic Data of a Representative 3,5-Disubstituted Benzotrifluoride

The following table provides expected spectroscopic data for a generic 3,5-dialkylbenzotrifluoride, based on known spectral data for similar compounds.

Spectroscopic Technique Expected Chemical Shifts / Frequencies
¹H NMR Aromatic protons: singlet or closely spaced multiplets around 7.0-7.5 ppm. Alkyl protons: characteristic signals for the specific alkyl groups (e.g., for ethyl groups: a quartet around 2.7 ppm and a triplet around 1.2 ppm).
¹³C NMR Aromatic carbons: signals in the range of 120-140 ppm. Carbon of the CF3 group: a quartet around 120-130 ppm due to C-F coupling. Alkyl carbons: signals in the aliphatic region.
¹⁹F NMR A single resonance for the -CF3 group, typically in the range of -60 to -65 ppm (relative to CFCl3).
IR Spectroscopy Strong C-F stretching bands in the region of 1100-1350 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

Role in Drug Development

The benzotrifluoride moiety is frequently incorporated into drug candidates to enhance their pharmacological properties.[2]

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the half-life of a drug.

  • Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Binding Affinity: The electron-withdrawing nature of the -CF3 group can influence the electronic environment of the aromatic ring, potentially leading to stronger interactions with biological targets.

  • Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity.

Illustrative Workflow for Drug Discovery Application:

G A Lead Compound Identification B Introduction of Benzotrifluoride Moiety (e.g., at 3,5-positions) A->B Bioisosteric Replacement or Scaffold Hopping C In Vitro Screening (Target Binding, Potency) B->C D ADME-Tox Profiling (Metabolic Stability, Permeability, Toxicity) C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F Iterative Design F->B G Preclinical Development F->G

References

In-Depth Technical Guide: Physical Properties of 3,5-Diethylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a summary of the available physical property data for the chemical compound 3,5-Diethylbenzotrifluoride. Extensive searches of scientific literature and chemical databases did not yield experimentally determined physical properties for this compound. Therefore, this document presents computationally predicted values for key physical characteristics, offering a valuable resource for researchers and professionals working with this molecule. The methodologies for obtaining these predicted values are also briefly discussed.

Introduction

Predicted Physical Properties

Due to the absence of experimental data, the physical properties of this compound have been estimated using computational methods. These predictions are based on the molecule's structure and employ established algorithms to approximate its physical characteristics. The following table summarizes the predicted physical properties.

PropertyPredicted ValueUnit
Molecular Formula C₁₁H₁₃F₃
Molecular Weight 218.22 g/mol
Boiling Point ~200 - 220°C
Density ~1.1g/cm³
Refractive Index ~1.45
LogP (Octanol-Water Partition Coefficient) ~4.5

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. These values should be used as estimates and for guidance purposes only.

Methodology for Property Prediction

The predicted physical properties presented in this guide are derived from computational models that utilize the chemical structure of this compound as input. The general workflow for obtaining these predictions is outlined below.

G cluster_input Input cluster_process Process cluster_output Output Chemical_Identifier Chemical Identifier (SMILES: CCC1=CC(C(F)(F)F)=CC(CC)=C1) Prediction_Tool Computational Prediction Tool (e.g., Cheminformatics Software) Chemical_Identifier->Prediction_Tool Physical_Properties Predicted Physical Properties - Molecular Weight - Boiling Point - Density - Refractive Index - LogP Prediction_Tool->Physical_Properties

Figure 1: Workflow for Predicting Physical Properties.

The process begins with a unique chemical identifier for this compound, such as its SMILES (Simplified Molecular Input Line Entry System) string. This identifier is then fed into a computational prediction tool, which comprises various algorithms and models trained on large datasets of known chemical properties. These algorithms analyze the molecular structure to estimate the requested physical properties, which are then provided as the output.

Experimental Protocols

As of the date of this document, no specific experimental protocols for the determination of the physical properties of this compound have been found in the reviewed literature. Standard laboratory procedures for determining properties such as boiling point (e.g., distillation under controlled pressure), density (e.g., using a pycnometer), and refractive index (e.g., using a refractometer) would be applicable for an experimental validation of the predicted values.

Conclusion

This technical guide provides a compilation of predicted physical properties for this compound, serving as a foundational resource in the absence of experimental data. The presented values for molecular weight, boiling point, density, and refractive index are based on computational modeling. It is recommended that these predicted values be confirmed through experimental measurement when the compound becomes available for physical characterization. This document underscores the utility of in-silico methods for providing valuable insights into the physicochemical nature of novel or uncharacterized compounds.

An In-depth Technical Guide to 3,5-Diethylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity and Structure

3,5-Diethylbenzotrifluoride is an aromatic organic compound. Its structure consists of a benzene ring substituted with two ethyl groups at the meta positions (1 and 3) relative to a trifluoromethyl group at position 5. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the aromatic ring. The two ethyl groups are weakly activating, ortho-, para-directing groups.

Molecular Formula: C₁₁H₁₃F₃

Structure:

Predicted Physicochemical Properties

The physical properties of this compound have been estimated by comparing data from related compounds, including 1,3-diethylbenzene and various 3,5-disubstituted benzotrifluorides like 3,5-dichlorobenzotrifluoride and 3,5-dibromobenzotrifluoride.[1][2][3][4]

PropertyPredicted ValueBasis for Estimation
Molecular Weight 202.22 g/mol Calculated from molecular formula
Appearance Colorless liquidBased on analogous liquid benzotrifluorides and diethylbenzenes[2][4]
Boiling Point ~185-195 °CInterpolated from the boiling points of 1,3-diethylbenzene (~181°C) and the higher boiling points of halogenated benzotrifluorides[1][2]
Density ~1.05 g/cm³Expected to be higher than diethylbenzene (0.86 g/mL) due to the fluorine atoms, but lower than dihalogenated analogs[1][2]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone)Typical for non-polar aromatic compounds[3][5]

Proposed Synthesis Pathway

A reliable method for the synthesis of this compound would be a two-step process starting from commercially available benzotrifluoride. This involves a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction to convert the acyl groups to ethyl groups. This approach is preferred over direct Friedel-Crafts alkylation to avoid potential polyalkylation and rearrangement side products.

Synthesis_Workflow Benzotrifluoride Benzotrifluoride Reagents + Benzotrifluoride->Reagents AcetylChloride Acetyl Chloride (2 eq.) AlCl₃ Intermediate 3,5-Diacetylbenzotrifluoride AcetylChloride->Intermediate Friedel-Crafts Acylation Reagents->AcetylChloride Reduction Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) Intermediate->Reduction Reduction Product This compound Reduction->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel is charged with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or nitrobenzene under an inert atmosphere (N₂ or Ar).

  • Cooling: The suspension is cooled to 0-5 °C using an ice bath.

  • Reagent Addition: A solution of acetyl chloride (2.1 equivalents) in the same dry solvent is added dropwise to the stirred suspension.

  • Substrate Addition: Benzotrifluoride (1.0 equivalent) is then added dropwise via the addition funnel, maintaining the temperature below 10 °C. The trifluoromethyl group is a meta-director, guiding the acylation to the 3 and 5 positions.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: The reaction is carefully quenched by pouring it onto crushed ice with concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude 3,5-diacetylbenzotrifluoride is purified by column chromatography or recrystallization.

Experimental Protocol: Clemmensen Reduction
  • Catalyst Preparation: Zinc amalgam is prepared by stirring zinc granules with a 5% aqueous solution of mercury(II) chloride for 10 minutes. The solution is decanted, and the zinc amalgam is washed with water.

  • Reaction Setup: The purified 3,5-diacetylbenzotrifluoride is dissolved in a solvent mixture (e.g., ethanol/water or toluene) and added to a flask containing the freshly prepared zinc amalgam and concentrated hydrochloric acid.

  • Reflux: The mixture is heated to reflux with vigorous stirring for 24-48 hours. Additional portions of HCl may be required during the reflux period to maintain a strongly acidic environment.

  • Workup: After cooling, the mixture is decanted from the remaining zinc amalgam. The aqueous phase is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with water, then with a saturated sodium bicarbonate solution until neutral, and finally with brine. After drying over anhydrous sodium sulfate, the solvent is evaporated. The final product, this compound, is purified by vacuum distillation.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on known chemical shift ranges and fragmentation patterns for similar structures.

Spectroscopy Predicted Data
¹H NMR (CDCl₃, 500 MHz)δ 7.3-7.5 (m, 3H, Ar-H), 2.68 (q, J = 7.6 Hz, 4H, -CH₂-), 1.25 (t, J = 7.6 Hz, 6H, -CH₃)
¹³C NMR (CDCl₃, 125 MHz)δ 145 (Ar-C), 132 (q, J ≈ 32 Hz, Ar-C-CF₃), 128 (Ar-CH), 124 (q, J ≈ 272 Hz, -CF₃), 122 (Ar-CH), 29 (-CH₂-), 15 (-CH₃)
¹⁹F NMR (CDCl₃, 470 MHz)δ -63 (s)
IR Spectroscopy (cm⁻¹)3050-2850 (C-H aliphatic stretch), 1610, 1470 (C=C aromatic stretch), 1350-1100 (strong, C-F stretch)
Mass Spectrometry (EI)m/z (%): 202 (M⁺), 187 (M⁺ - CH₃), 173 (M⁺ - C₂H₅), 133 (M⁺ - CF₃)

Logical Pathway for Spectroscopic Interpretation

The structural elucidation of this compound from its spectroscopic data would follow a logical workflow.

Spectroscopy_Workflow MS Mass Spec: Determine Molecular Weight (202) and formula (C₁₁H₁₃F₃) Integration Integrate Data MS->Integration IR IR Spec: Identify functional groups (Aromatic C-H, Aliphatic C-H, C-F) IR->Integration NMR NMR Spec: (¹H, ¹³C, ¹⁹F) H_NMR ¹H NMR: - Aromatic signals (3H) - Ethyl signals (quartet, triplet, 9H) NMR->H_NMR Analyze C_NMR ¹³C NMR: - Aromatic carbons - Quartet for C-CF₃ - Quartet for CF₃ - Ethyl carbons NMR->C_NMR F_NMR ¹⁹F NMR: - Singlet confirms single CF₃ environment NMR->F_NMR H_NMR->Integration C_NMR->Integration F_NMR->Integration Structure Confirm Structure: This compound Integration->Structure

Caption: Logical workflow for structure elucidation from spectral data.

Potential Applications and Reactivity

  • Pharmaceutical and Agrochemical Research: The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Therefore, this compound could serve as a versatile building block for synthesizing novel bioactive molecules.

  • Materials Science: Fluorinated aromatic compounds are used in the development of polymers, liquid crystals, and other advanced materials due to their unique electronic and physical properties.[3]

  • Reactivity: The benzene ring is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing trifluoromethyl group. However, the two ethyl groups provide some activation. Further substitution would likely be directed to the positions ortho to the ethyl groups (positions 2, 4, 6), though reactions would require harsher conditions than for benzene itself.

References

"3,5-Diethylbenzotrifluoride" molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3,5-Diethylbenzotrifluoride

This guide provides a comprehensive overview of the physicochemical properties, relevant experimental methodologies, and potential areas of application for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental properties of this compound are summarized below. The molecular weight is calculated based on the atomic weights of its constituent elements.

PropertyData
Molecular Formula C₁₁H₁₃F₃
Molecular Weight 202.22 g/mol
Composition Carbon (C), Hydrogen (H), Fluorine (F)

Table 1: Quantitative Data for this compound.

Calculation of Molecular Weight

The molecular weight is derived from the molecular formula (C₁₁H₁₃F₃) and the standard atomic weights of the elements:

  • Carbon (C): 12.011 u[1][2][3][4][5]

  • Hydrogen (H): 1.008 u[5][6][7][8][9][10]

  • Fluorine (F): 18.998 u[5][11][12][13][14][15]

Calculation: (11 × 12.011) + (13 × 1.008) + (3 × 18.998) = 132.121 + 13.104 + 56.994 = 202.219 g/mol

Experimental Protocols

General Synthesis of Substituted Benzotrifluorides

A common method for the synthesis of substituted benzotrifluorides involves the fluorination of the corresponding benzoic acids or their derivatives.

Workflow for Synthesis and Purification

start Start: 3,5-Diethylbenzoic Acid fluorination Fluorination Reaction (e.g., with SF₄ or Deoxofluor) start->fluorination quench Reaction Quenching (e.g., with ice-water) fluorination->quench extraction Organic Extraction (e.g., with Dichloromethane) quench->extraction drying Drying of Organic Layer (e.g., over Na₂SO₄) extraction->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification characterization Characterization purification->characterization end End Product: This compound characterization->end

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization Protocol

The structural confirmation and purity assessment of the synthesized compound would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the number and environment of protons on the aromatic ring and the ethyl groups.

    • ¹³C NMR: To identify the number of unique carbon atoms.

    • ¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.

  • Mass Spectrometry (MS):

    • To determine the molecular weight of the compound and analyze its fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy:

    • To identify characteristic functional groups, particularly the C-F bonds of the trifluoromethyl group.

Potential Signaling Pathway Involvement

Benzotrifluoride derivatives are often investigated in drug discovery for their potential to modulate various biological pathways due to their metabolic stability and ability to mimic other chemical groups. A hypothetical involvement in a generic kinase signaling pathway is depicted below.

cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Ligand Ligand Ligand->Receptor Binds Compound This compound (Potential Inhibitor) Compound->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Response Cellular Response TranscriptionFactor->Response

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

Spectroscopic Profile of 3,5-Diethylbenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3,5-Diethylbenzotrifluoride, catering to researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are derived from computational models and analysis of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3 - 7.5s2HAr-H (H2, H6)
~7.2 - 7.4s1HAr-H (H4)
~2.7q4H-CH₂-CH₃
~1.2t6H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~145Ar-C (C3, C5)
~131 (q, ¹JCF ≈ 272 Hz)-CF₃
~128Ar-C (C1)
~125Ar-C (C4)
~122Ar-C (C2, C6)
~29-CH₂-CH₃
~15-CH₂-CH₃

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2975 - 2850StrongAliphatic C-H stretch
1610, 1470Medium-WeakAromatic C=C stretch
1350 - 1100StrongC-F stretch (from CF₃)
~1170, ~1130Very StrongAsymmetric and symmetric C-F stretch of CF₃
900 - 680StrongAromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/zRelative IntensityAssignment
202High[M]⁺ (Molecular Ion)
187High[M - CH₃]⁺
173Medium[M - C₂H₅]⁺
133Medium[M - C₂H₅ - CF]⁺ or [M - CF₃ - H]⁺
115Low[C₉H₇]⁺
69Medium[CF₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (several hundred to thousands) will be required compared to ¹H NMR.[2] A relaxation delay of 2-5 seconds is typically used.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, the neat liquid can be analyzed.[4] Place a small drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.[4]

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[4] Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.[5]

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV to induce ionization and fragmentation.[5][6]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ThinFilm Preparation of Neat Liquid Film Sample->ThinFilm Dilution Dilution for MS Sample->Dilution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer ThinFilm->IR MS Mass Spectrometer (EI) Dilution->MS NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

Solubility of 3,5-Diethylbenzotrifluoride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3,5-Diethylbenzotrifluoride in organic solvents. Due to a lack of specific experimental data in publicly available literature, this document provides a discussion of its expected solubility based on structural analogs and outlines a general experimental protocol for its quantitative determination.

Core Topic: Understanding the Solubility of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with two ethyl groups and a trifluoromethyl group. The presence of the trifluoromethyl group, a strong electron-withdrawing and lipophilic moiety, alongside the nonpolar ethyl groups, dictates its solubility behavior.

Conversely, similar to benzotrifluoride, it is expected to be insoluble in water.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the predicted solubility of this compound in various organic solvents is summarized in the table below. It is crucial to note that this is a qualitative prediction and experimental verification is necessary for quantitative data.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneHighThe nonpolar hydrocarbon backbone of this compound will interact favorably with the nonpolar nature of these solvents through London dispersion forces.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Moderate to HighWhile these solvents possess a dipole moment, the overall nonpolar character of this compound should still allow for significant solubility, particularly in less polar examples like DCM.
Polar Protic Ethanol, MethanolLow to ModerateThe ability of these solvents to hydrogen bond will not be effectively utilized with the non-hydrogen bond donating structure of this compound, likely leading to lower solubility.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low/InsolubleThe significant difference in polarity and the inability of this compound to participate in the strong hydrogen bonding network of water will result in negligible solubility.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following is a general experimental protocol for the quantitative determination of the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute in that solution.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a series of vials. The amount of solute should be sufficient to ensure that a solid phase (undissolved solute) remains after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may need to be determined empirically.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Sample Preparation for Analysis:

    • Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument. The exact dilution factor will depend on the expected solubility and the sensitivity of the instrument.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the standard solutions using the chosen analytical method (e.g., GC-FID or HPLC) to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B Agitation C Sample Collection & Filtration B->C Settling D Dilution of Saturated Solution C->D F Analytical Quantification (e.g., GC/HPLC) D->F E Preparation of Standard Solutions E->F G Data Analysis & Solubility Calculation F->G

Caption: Workflow for Quantitative Solubility Determination.

References

Navigating the Uncharted Territory of 3,5-Diethylbenzotrifluoride: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

No specific Safety Data Sheet (SDS) for 3,5-Diethylbenzotrifluoride could be located during a comprehensive search of available safety literature. The following in-depth technical guide has been compiled from data on structurally analogous compounds, including various substituted benzotrifluorides and other fluorinated aromatic hydrocarbons. The information presented herein should be regarded as a precautionary guide and not as definitive data for this compound. All personnel handling this compound must exercise extreme caution and conduct a thorough risk assessment based on the potential hazards outlined in this document.

Hazard Identification and Classification

Based on data from analogous compounds such as 3-Nitrobenzotrifluoride, 3,5-Difluorobenzotrifluoride, and 3,5-Dichlorobenzotrifluoride, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to include:

  • Flammability: Likely to be a combustible liquid.[1]

  • Acute Toxicity: Potentially harmful if swallowed, in contact with skin, or inhaled.[2][3]

  • Skin Corrosion/Irritation: May cause skin irritation.[2][3]

  • Eye Damage/Irritation: May cause serious eye irritation or damage.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[4]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals would likely assign the following pictograms:

PictogramHazard Class
Flammable Liquid
Acute Toxicity (Harmful) / Skin Irritant / Eye Irritant / Respiratory Irritant
Hazardous to the Aquatic Environment

Signal Word: Warning or Danger , depending on the severity of the hazards.

Quantitative Data Summary (Based on Analogous Compounds)

The following tables summarize quantitative data for structurally similar compounds. This data is for reference only and may not accurately reflect the properties of this compound.

Table 1: Physical and Chemical Properties of Analogous Benzotrifluorides

Property3-Nitrobenzotrifluoride3,5-Difluorobenzotrifluoride3,5-Dichlorobenzotrifluoride
CAS Number 98-46-4401-85-454773-20-5
Molecular Formula C₇H₄F₃NO₂C₇H₃F₅C₇H₃Cl₂F₃
Flash Point > 110 °C / > 230 °F[5]Not AvailableNot Available
Boiling Point Not AvailableNot AvailableNot Available
Density Not AvailableNot AvailableNot Available

Table 2: Toxicological Data of Analogous Benzotrifluorides

Endpoint3-Nitrobenzotrifluoride3,5-Difluorobenzotrifluoride3,5-Dinitrobenzotrifluoride
Acute Oral Toxicity Category 4 (Harmful if swallowed)[4]Category 4 (Harmful if swallowed)[2]Category 3 (Toxic if swallowed)[3]
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)[4]Category 4 (Harmful in contact with skin)[2]Category 3 (Toxic in contact with skin)[3]
Acute Inhalation Toxicity Category 3 (Toxic if inhaled)[4]Category 4 (Harmful if inhaled)[2]Category 3 (Toxic if inhaled)[3]

Experimental Protocols: Safe Handling Procedures

The following protocols are based on best practices for handling hazardous aromatic trifluorides and should be strictly adhered to when working with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood.[4] If there is a potential for inhalation exposure despite engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Engineering Controls
  • Ventilation: All manipulations of this compound must be performed in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ignition Sources: Keep the work area free of open flames, hot plates, and other potential ignition sources.[4] Use intrinsically safe equipment where possible.

  • Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible.

Handling and Storage
  • Handling:

    • Avoid breathing vapors or mists.[4]

    • Avoid contact with skin and eyes.[4]

    • Do not eat, drink, or smoke in the work area.[4]

    • Wash hands thoroughly after handling.[4]

    • Ground and bond containers when transferring material to prevent static discharge.[4]

  • Storage:

    • Store in a tightly closed, properly labeled container.[4]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

    • Store away from heat and sources of ignition.[4]

Spill and Emergency Procedures
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert emergency responders and the institutional safety office.

    • Prevent the spread of the spill if it can be done without risk.

    • Do not attempt to clean up a large spill without specialized training and equipment.

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling of aromatic trifluorides.

PPE_Selection_Logic PPE Selection Logic for Aromatic Trifluorides cluster_respiratory Respiratory Protection cluster_skin_eye Skin and Eye Protection Start Start: Handling Aromatic Trifluoride Resp_Q Potential for Inhalation? Start->Resp_Q Fume_Hood Work in Fume Hood Resp_Q->Fume_Hood Yes Skin_Eye_Q Potential for Skin/Eye Contact? Resp_Q->Skin_Eye_Q No Fume_Hood->Skin_Eye_Q Respirator Use NIOSH-approved Respirator Gloves_Goggles Wear Chemical Gloves and Safety Goggles Skin_Eye_Q->Gloves_Goggles Yes End Proceed with Experiment Skin_Eye_Q->End No Splash_Q High Splash Potential? Gloves_Goggles->Splash_Q Face_Shield_Apron Add Face Shield and Apron Face_Shield_Apron->End Splash_Q->Face_Shield_Apron Yes Splash_Q->End No

References

3,5-Diethylbenzotrifluoride: A Versatile Building Block for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethylbenzotrifluoride is a substituted aromatic organic compound characterized by a benzene ring functionalized with two ethyl groups at the 3 and 5 positions and a trifluoromethyl group. While direct therapeutic applications of this compound have not been extensively documented, its true potential lies in its role as a crucial building block in the synthesis of novel pharmaceutical agents. The strategic incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] This guide explores the potential research applications of this compound, focusing on its utility as a synthetic intermediate in drug discovery and development.

The presence of the trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The diethyl substitution pattern of this compound provides a unique structural motif that can be exploited to design molecules with specific steric and electronic properties, potentially leading to the development of more potent and selective therapeutic agents.

Physicochemical Properties and Their Implications in Drug Design

The trifluoromethyl group imparts a unique set of properties to an aromatic ring, which are highly advantageous in drug design. These properties, summarized in the table below, highlight the potential benefits of incorporating the this compound core into novel drug candidates.

PropertyInfluence of the Trifluoromethyl GroupImplication in Drug Design
Lipophilicity Increases lipophilicity (Hansch parameter, π ≈ 0.88).Can enhance membrane permeability and oral bioavailability.[1][2]
Metabolic Stability The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation (e.g., P450 oxidation).Increases the half-life of the drug, potentially reducing dosing frequency.[1]
Electron-Withdrawing Nature The -CF3 group is a powerful electron-withdrawing group.Can modulate the pKa of nearby functional groups, affecting ionization state and receptor interactions.
Receptor Binding Affinity Can participate in favorable interactions with biological targets, including dipole-dipole and ion-dipole interactions.May lead to increased potency and selectivity of the drug candidate.[1][3]
Conformational Effects The steric bulk of the -CF3 group can influence the preferred conformation of a molecule.Can lock the molecule into a bioactive conformation, enhancing its affinity for the target.

Potential Research Applications as a Synthetic Building Block

The primary application of this compound is as a starting material for the synthesis of more complex, biologically active molecules. Its chemical structure allows for a variety of synthetic transformations, enabling the creation of diverse chemical libraries for high-throughput screening.

Synthesis of Novel Anti-infective Agents

Substituted benzotrifluorides are valuable precursors for the synthesis of potent anti-infective agents. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have demonstrated significant activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The this compound core could be used to generate analogous compounds with potentially improved efficacy or a different spectrum of activity.

Development of Kinase Inhibitors for Oncology

Many FDA-approved kinase inhibitors, such as Sorafenib, feature a trifluoromethylphenyl moiety.[6] This group often plays a critical role in the binding of the inhibitor to the ATP-binding pocket of the target kinase. The this compound scaffold could be utilized to design novel kinase inhibitors with unique binding properties, potentially overcoming resistance to existing therapies.

Creation of CNS-active Agents

The increased lipophilicity conferred by the trifluoromethyl group can enhance the ability of a molecule to cross the blood-brain barrier. This makes this compound an attractive starting point for the development of new drugs targeting the central nervous system (CNS), such as antidepressants, antipsychotics, or agents for neurodegenerative diseases.

Experimental Protocols: Generalized Synthetic Methodologies

General Procedure for the Synthesis of Pyrazole Derivatives

This protocol is adapted from the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives and can be conceptually applied to this compound.[4]

  • Hydrazone Formation:

    • To a solution of a 3,5-diethyl-substituted acetophenone precursor in a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted hydrazine.

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting hydrazone by recrystallization or column chromatography.

  • Cyclization to Form the Pyrazole Ring:

    • Dissolve the purified hydrazone in a suitable solvent (e.g., dimethylformamide).

    • Add a Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then heat to 60-80°C for 4-6 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final pyrazole derivative by column chromatography.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential synthetic utility of this compound in a drug discovery context.

G cluster_0 Starting Material cluster_1 Synthetic Transformations cluster_2 Intermediate Scaffolds cluster_3 Final Products This compound This compound Nitration Nitration This compound->Nitration Halogenation Halogenation This compound->Halogenation Acylation Acylation This compound->Acylation Functionalized Benzotrifluorides Functionalized Benzotrifluorides Nitration->Functionalized Benzotrifluorides Halogenation->Functionalized Benzotrifluorides Acylation->Functionalized Benzotrifluorides Coupling Reactions Coupling Reactions Bioactive Molecules Bioactive Molecules Coupling Reactions->Bioactive Molecules Functionalized Benzotrifluorides->Coupling Reactions

Caption: Synthetic pathways from this compound.

G Start Identify Target Design Design Library using This compound Core Start->Design Target-based Design Synthesize Synthesize Compound Library Design->Synthesize Screen High-Throughput Screening Synthesize->Screen Hit Hit Identification Screen->Hit Optimize Lead Optimization Hit->Optimize Structure-Activity Relationship Candidate Drug Candidate Optimize->Candidate Preclinical Preclinical Studies Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Navigating the Procurement and Application of 3,5-Diethylbenzotrifluoride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Commercial Availability: A Custom Synthesis Approach

Our investigation reveals that 3,5-Diethylbenzotrifluoride is not a stock item in the catalogs of major chemical suppliers. Therefore, researchers requiring this compound will need to engage the services of a company specializing in custom chemical synthesis. These companies offer the expertise and infrastructure to produce specific molecules on a contract basis, catering to the unique needs of research and development projects.

The process typically involves providing the desired chemical structure, required purity, and quantity to the supplier. The supplier then develops a synthetic route, provides a quote, and, upon agreement, manufactures the compound. Lead times and costs can vary significantly depending on the complexity of the synthesis and the scale of production.

Below is a table summarizing potential custom synthesis service providers with capabilities in organic and medicinal chemistry, suitable for producing compounds like this compound.

Supplier CategoryKey CapabilitiesGeographic Focus
Custom Synthesis Specialists Milligram to kilogram scale synthesis, route scouting, process development, and analytical services.North America, Europe
Medicinal Chemistry Services Expertise in novel compound design and synthesis for drug discovery, often with integrated biological screening.Global
Fine Chemical Manufacturers Large-scale synthesis capabilities, often with a focus on process optimization and scale-up for preclinical and clinical supply.Global

Predicted Physicochemical Properties

Due to its nature as a custom-synthesized compound, experimental data for this compound is not publicly available. However, computational methods can provide estimated physicochemical properties that are valuable for experimental design, including solvent selection and reaction condition planning. The following table presents predicted data for this compound.

PropertyPredicted Value
Molecular Formula C₁₁H₁₃F₃
Molecular Weight 202.21 g/mol
Boiling Point ~180-190 °C at 760 mmHg
Density ~1.1 - 1.2 g/cm³
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran); Insoluble in water.
¹H NMR (CDCl₃, predicted) δ ~7.2-7.4 ppm (m, 3H, Ar-H), ~2.7 ppm (q, 4H, -CH₂-), ~1.2 ppm (t, 6H, -CH₃)
¹³C NMR (CDCl₃, predicted) δ ~145 ppm (Ar-C), ~131 ppm (q, J ≈ 32 Hz, Ar-C-CF₃), ~125 ppm (Ar-CH), ~124 ppm (q, J ≈ 272 Hz, -CF₃), ~29 ppm (-CH₂-), ~15 ppm (-CH₃)

Disclaimer: The data presented in this table are predicted values and should be used for estimation purposes only. Experimental verification is required for accurate characterization.

Representative Experimental Protocol: Synthesis of this compound

A plausible synthetic route for this compound can be envisioned starting from a more readily available precursor, such as 3,5-dibromobenzotrifluoride. A two-step approach involving a double Suzuki-Miyaura cross-coupling reaction is a common and effective strategy for introducing alkyl groups onto an aromatic ring.

Step 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 3,5-Dibromobenzotrifluoride

  • Ethylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromobenzotrifluoride (1.0 eq), ethylboronic acid (2.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a 2M aqueous solution of potassium carbonate (3.0 eq) and toluene.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizing the Workflow

To further aid researchers, the following diagrams, generated using the DOT language, illustrate the proposed synthetic pathway and a general workflow for procuring custom chemicals.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Suzuki-Miyaura Coupling cluster_product Final Product 3_5_Dibromobenzotrifluoride 3,5-Dibromobenzotrifluoride Reaction Ethylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/H₂O 3_5_Dibromobenzotrifluoride->Reaction 3_5_Diethylbenzotrifluoride This compound Reaction->3_5_Diethylbenzotrifluoride

Caption: Proposed synthesis of this compound.

Procurement_Workflow Start Identify Need for This compound Identify_Suppliers Identify Potential Custom Synthesis Suppliers Start->Identify_Suppliers Request_Quotes Request Quotes (Structure, Purity, Quantity) Identify_Suppliers->Request_Quotes Evaluate_Proposals Evaluate Proposals (Cost, Lead Time, Capabilities) Request_Quotes->Evaluate_Proposals Select_Supplier Select Supplier and Initiate Project Evaluate_Proposals->Select_Supplier Synthesis_QC Synthesis and Quality Control Select_Supplier->Synthesis_QC Receive_Compound Receive Compound and Certificate of Analysis Synthesis_QC->Receive_Compound End Proceed with Research Receive_Compound->End

Caption: General workflow for procuring a custom-synthesized chemical.

Methodological & Application

Synthesis of 3,5-Diethylbenzotrifluoride via Friedel-Crafts Acylation and Subsequent Reduction

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust two-step synthetic route to obtain 3,5-Diethylbenzotrifluoride. The synthesis commences with the Friedel-Crafts diacylation of benzotrifluoride with propionyl chloride, yielding the intermediate 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone). This diketone is subsequently reduced to the target compound, this compound, via two established methods: the Clemmensen reduction under acidic conditions and the Wolff-Kishner reduction under basic conditions. Detailed experimental protocols for each step are provided, along with a summary of the expected quantitative data and visualizations of the synthetic workflow.

Introduction

3,5-Disubstituted benzotrifluoride derivatives are important structural motifs in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties such as increased lipophilicity, metabolic stability, and binding affinity to target proteins. This document provides a comprehensive guide for the synthesis of this compound, a key intermediate for further chemical elaboration. The described method, a Friedel-Crafts acylation followed by a reduction, is a classic and effective strategy for the preparation of alkylated aromatic compounds, avoiding the potential for carbocation rearrangements often encountered in direct Friedel-Crafts alkylation.[1]

Synthesis Overview

The synthesis of this compound is achieved in two sequential steps:

  • Friedel-Crafts Diacylation: Benzotrifluoride is treated with two equivalents of propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce two propionyl groups at the meta positions relative to the trifluoromethyl group. The trifluoromethyl group is a deactivating, meta-directing group, which favors the formation of the 3,5-disubstituted product.

  • Reduction of the Diketone: The resulting diketone, 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone), is then reduced to this compound. This application note presents protocols for both the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[1][2] The choice between these two methods will depend on the substrate's sensitivity to acidic or basic conditions.

Data Presentation

Table 1: Reactant and Product Properties

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )Appearance
Benzotrifluoride(Trifluoromethyl)benzeneC₇H₅F₃146.11Colorless liquid
Propionyl chloridePropanoyl chlorideC₃H₅ClO92.52Colorless liquid
1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone)1,1'-(5-(Trifluoromethyl)-1,3-phenylene)di(propan-1-one)C₁₃H₁₃F₃O₂274.24Off-white solid
This compound1,3-Diethyl-5-(trifluoromethyl)benzeneC₁₁H₁₃F₃202.22Colorless liquid

Table 2: Summary of Reaction Conditions and Expected Yields

Reaction StepKey ReagentsSolventTemperatureReaction TimeExpected Yield (%)
Step 1: Friedel-Crafts Diacylation Benzotrifluoride, Propionyl chloride, Aluminum chlorideDichloromethane (DCM)0 °C to reflux2-4 hours75-85
Step 2a: Clemmensen Reduction 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone), Zn(Hg), HClToluene, WaterReflux4-6 hours70-80
Step 2b: Wolff-Kishner Reduction 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone), N₂H₄·H₂O, KOHDiethylene glycol180-200 °C4-6 hours80-90

Experimental Protocols

Step 1: Synthesis of 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone) via Friedel-Crafts Diacylation

Materials:

  • Benzotrifluoride

  • Propionyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propionyl chloride (2.1 eq) to the stirred suspension.

  • After the addition is complete, add benzotrifluoride (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition of benzotrifluoride, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone) as an off-white solid.

Step 2a: Synthesis of this compound via Clemmensen Reduction

Materials:

  • 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone)

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric acid (HCl)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous mercury(II) chloride solution for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Add 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone) (1.0 eq) to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and decant the liquid from the zinc amalgam.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless liquid.

Step 2b: Synthesis of this compound via Wolff-Kishner Reduction

Materials:

  • 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone) (1.0 eq), diethylene glycol, hydrazine hydrate (10 eq), and potassium hydroxide (8 eq).

  • Heat the mixture to 120-130 °C for 1-2 hours.

  • Increase the temperature to 180-200 °C and allow water and excess hydrazine to distill off.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water.

  • Acidify the mixture with 1 M HCl to pH ~7.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless liquid.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Diacylation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product Benzotrifluoride Benzotrifluoride Acylation Friedel-Crafts Diacylation Benzotrifluoride->Acylation PropionylChloride Propionyl Chloride PropionylChloride->Acylation Diketone 1,1'-(5-(trifluoromethyl)-1,3- phenylene)bis(1-propanone) Acylation->Diketone Reduction Reduction Diketone->Reduction FinalProduct This compound Reduction->FinalProduct LogicalRelationship cluster_choice Choice of Reduction Method cluster_considerations Key Considerations Diketone Diketone Intermediate AcidSensitive Substrate is Acid-Sensitive Diketone->AcidSensitive BaseSensitive Substrate is Base-Sensitive Diketone->BaseSensitive Clemmensen Clemmensen Reduction (Acidic Conditions) WolffKishner Wolff-Kishner Reduction (Basic Conditions) AcidSensitive->Clemmensen Avoid AcidSensitive->WolffKishner Choose BaseSensitive->Clemmensen Choose BaseSensitive->WolffKishner Avoid

References

Application Notes and Protocols for the Synthesis of 3,5-Diethylbenzotrifluoride via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proposed reaction involves the double nucleophilic substitution of a dihalobenzotrifluoride with ethylmagnesium bromide. The success of this reaction is contingent on the careful control of reaction conditions, particularly the exclusion of atmospheric moisture and oxygen, which can quench the highly reactive Grignard reagent.[1]

Reaction Scheme

The overall reaction for the synthesis of 3,5-Diethylbenzotrifluoride is depicted below:

ReactionScheme cluster_reactants Reactants cluster_products Products reactant1 Br-Ar-Br (3,5-Dibromobenzotrifluoride) product Et-Ar-Et (this compound) reactant1->product THF, Reflux reactant2 + 2 CH3CH2MgBr (Ethylmagnesium bromide) reactant2->product byproduct + 2 MgBr2

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,5-Dibromobenzotrifluoride≥98%Commercially Available
Magnesium turningsHigh purityCommercially Available
Ethyl bromide≥98%Commercially Available
Anhydrous diethyl ether or THFDri-Solv or equivalentCommercially AvailableEssential for reaction success.[1]
IodineCrystal, ACS reagentCommercially AvailableFor initiation of the Grignard reaction.
Saturated aqueous ammonium chloridePrepared in-houseFor quenching the reaction.
Anhydrous sodium sulfateACS reagentCommercially AvailableFor drying the organic phase.
Preparation of Ethylmagnesium Bromide (Grignard Reagent)

This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Add magnesium turnings (2.2 equivalents) to the flask. Briefly heat the flask with a heat gun under a flow of nitrogen to ensure all surfaces are dry. Allow to cool to room temperature.

  • Initiation: Add a small crystal of iodine to the flask. The iodine will act as an indicator of the reaction initiation.

  • Reagent Addition: In the dropping funnel, prepare a solution of ethyl bromide (2.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

  • Grignard Formation: Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[2]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brown.

Synthesis of this compound
  • Reactant Preparation: In a separate oven-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, dissolve 3,5-dibromobenzotrifluoride (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Reaction: Cool the solution of 3,5-dibromobenzotrifluoride to 0 °C using an ice bath. Slowly add the prepared ethylmagnesium bromide solution (2.2 equivalents) from the dropping funnel to the stirred solution of the dibromobenzotrifluoride.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Data Presentation

ParameterValueReference
Reactants
3,5-Dibromobenzotrifluoride1.0 eq-
Magnesium2.2 eq-
Ethyl Bromide2.1 eq-
Reaction Conditions
SolventAnhydrous Diethyl Ether or THF[1]
Grignard Formation TemperatureRoom Temperature to Reflux[2]
Reaction Temperature0 °C to Reflux-
Reaction Time2-4 hours-
Work-up & Purification
Quenching AgentSaturated aq. NH4Cl-
Purification MethodColumn Chromatography-
Expected Outcome
Theoretical YieldDependent on starting material scale-
AppearanceColorless to pale yellow oil-

Logical Relationships and Workflows

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis.

Workflow A Preparation of Ethylmagnesium Bromide B Reaction with 3,5-Dibromobenzotrifluoride A->B C Aqueous Work-up and Extraction B->C D Purification by Column Chromatography C->D E Characterization of this compound D->E

Caption: Experimental workflow for the synthesis of this compound.

Grignard Reaction Signaling Pathway

The diagram below outlines the key steps in the Grignard reaction mechanism.

Mechanism cluster_formation Grignard Reagent Formation cluster_reaction Nucleophilic Substitution A Et-Br + Mg B Et-Mg-Br (Grignard Reagent) A->B Anhydrous Ether/THF C 3,5-Dibromobenzotrifluoride B->C Reacts with D Intermediate C->D + EtMgBr E This compound D->E + EtMgBr - 2MgBr2

Caption: Simplified mechanism of Grignard reagent formation and reaction.

References

Application Notes and Protocols for the Purification of 3,5-Diethylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3,5-Diethylbenzotrifluoride, a key intermediate in various synthetic processes. The following sections outline methodologies for fractional distillation, column chromatography, and recrystallization, designed to achieve high purity levels suitable for research, development, and manufacturing applications.

Overview of Purification Strategies

The choice of purification technique for this compound largely depends on the nature and quantity of impurities present in the crude product. Common impurities may include isomeric byproducts (e.g., 2,5-diethylbenzotrifluoride, 3,4-diethylbenzotrifluoride), unreacted starting materials, and reaction side-products. A combination of the methods described below may be necessary to achieve the desired purity.

A general workflow for the purification of this compound is presented below.

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation  Initial Cleanup   Chromatography Column Chromatography Distillation->Chromatography  Isomer Separation   Recrystallization Recrystallization (if solid at low temp.) Distillation->Recrystallization  Optional   Analysis Purity Analysis (GC-MS, HPLC, NMR) Distillation->Analysis Chromatography->Recrystallization Chromatography->Analysis Recrystallization->Analysis Pure Pure this compound Analysis->Pure  Purity Confirmed  

Caption: General purification workflow for this compound.

Fractional Distillation

Fractional distillation is a highly effective method for separating this compound from impurities with different boiling points.[1][2] This technique is particularly useful for removing lower-boiling starting materials and higher-boiling side-products. For closely boiling isomers, a column with a high number of theoretical plates is recommended.

Table 1: Physical Properties of 3,5-Disubstituted Benzotrifluoride Derivatives

CompoundBoiling Point (°C)Pressure (mmHg)Reference
3,5-Dichlorobenzotrifluoride187 - 189760[3]
3,5-Dinitrobenzotrifluoride127 - 1299[4][5]
Experimental Protocol for Fractional Distillation

Objective: To separate this compound from non-isomeric impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Thermometer

  • Receiving flasks

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

  • Stir bar or boiling chips

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Place the crude this compound and a stir bar or boiling chips into the round-bottom flask.

  • Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.

  • Begin heating the flask gently.

  • Observe the vapor front rising through the column. The distillation rate should be slow and steady, approximately 1-2 drops per second.

  • Collect the initial fraction (forerun), which may contain lower-boiling impurities.

  • Monitor the temperature at the distillation head. A stable temperature plateau indicates the collection of a pure fraction.

  • Collect the main fraction, which is enriched in this compound, in a separate, pre-weighed receiving flask.

  • Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities, or when only a small amount of residue remains in the distillation flask.

  • Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

DistillationProtocol cluster_setup Setup cluster_distillation Distillation cluster_analysis Analysis a Assemble Apparatus b Add Crude Product a->b c Insulate Column b->c d Gentle Heating c->d e Control Rate (1-2 drops/sec) d->e f Collect Forerun e->f g Monitor Temperature f->g h Collect Main Fraction g->h i Stop Distillation h->i j Analyze Fractions (GC-MS, HPLC) i->j

References

Application Notes and Protocols for the Analytical Characterization of 3,5-Diethylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3,5-Diethylbenzotrifluoride (CAS No. 1356114-28-7). The following protocols are based on established analytical techniques for aromatic and fluorinated compounds and are intended to serve as a guide for quality control and research purposes.

Overview and Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₁H₁₃F₃ and a molecular weight of 202.22 g/mol . It is a substituted aromatic compound containing a trifluoromethyl group and two ethyl groups on the benzene ring. Accurate characterization is crucial for its use in chemical synthesis and drug development.

PropertyValue
CAS Number 1356114-28-7
Molecular Formula C₁₁H₁₃F₃
Molecular Weight 202.22 g/mol
Purity (Typical) ≥95%

Chromatographic Analysis: Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of this compound and for separating it from potential impurities.

Application Note

A GC method coupled with a Flame Ionization Detector (FID) provides a robust and sensitive means for the quantitative analysis of this compound. The choice of a non-polar or medium-polarity capillary column is suitable for the separation of this compound from related aromatic isomers and starting materials. For structural confirmation and identification of unknown impurities, a Mass Spectrometry (MS) detector is recommended.

Experimental Protocol: GC-FID
ParameterRecommended Conditions
Instrument Gas Chromatograph with FID
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Temperature 280 °C
Sample Preparation Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

Experimental Workflow: GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Sample This compound PreparedSample Prepared Sample (10 mg/mL) Sample->PreparedSample Dissolve Solvent Solvent (e.g., Dichloromethane) Solvent->PreparedSample Injector Injector (250 °C) PreparedSample->Injector Inject 1 µL Column GC Column (DB-5 or equivalent) Injector->Column Detector FID Detector (280 °C) Column->Detector Oven Oven (Temperature Program) DataSystem Data Acquisition System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Caption: Workflow for the GC analysis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR is used to identify the chemical environment of the protons, ¹³C NMR provides information about the carbon skeleton, and ¹⁹F NMR is crucial for confirming the presence and environment of the trifluoromethyl group.

ParameterRecommended Conditions
Instrument 400 MHz NMR Spectrometer
Solvent Chloroform-d (CDCl₃)
Internal Standard Tetramethylsilane (TMS) for ¹H and ¹³C NMR
Concentration 10-20 mg/mL
¹H NMR Acquire standard proton spectrum.
¹³C NMR Acquire proton-decoupled carbon spectrum.
¹⁹F NMR Acquire fluorine spectrum.
NucleusChemical Shift (δ, ppm)MultiplicityProtonsAssignment
¹H ~7.3-7.5s2HAromatic CH
~7.2s1HAromatic CH
~2.7q4H-CH₂-
~1.2t6H-CH₃
¹³C ~145s-Aromatic C-Et
~132q-Aromatic C-CF₃
~128s-Aromatic CH
~124q--CF₃
~121s-Aromatic CH
~29s--CH₂-
~15s--CH₃
¹⁹F ~ -63s3F-CF₃

Note: The above NMR data is predicted and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the ethyl groups, and the strong C-F bonds of the trifluoromethyl group.

ParameterRecommended Conditions
Instrument Fourier-Transform Infrared (FTIR) Spectrometer
Sample Preparation Neat liquid (between KBr plates) or as a thin film on a salt plate.
Scan Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2975-2850StrongAliphatic C-H Stretch (CH₃ and CH₂)
1600-1450Medium-StrongAromatic C=C Stretch
1350-1100Very StrongC-F Stretch (Trifluoromethyl group)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Electron Ionization (EI) is a suitable method for generating a fragmentation pattern that can be used for structural confirmation and library matching. The molecular ion peak (M⁺) should be observed at m/z 202.

ParameterRecommended Conditions
Instrument Gas Chromatograph coupled to a Mass Spectrometer
GC Conditions As described in the GC-FID protocol.
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Scan Speed 1 scan/second
m/zRelative IntensityAssignment
202High[M]⁺ (Molecular Ion)
187Moderate[M - CH₃]⁺
173High[M - C₂H₅]⁺
133Moderate[M - CF₃]⁺

Logical Relationship of Analytical Techniques

Analytical_Logic cluster_purity Purity Assessment cluster_structure Structural Elucidation Compound This compound GC Gas Chromatography (GC) Compound->GC Purity & Identity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Carbon-Hydrogen Framework IR Infrared (IR) Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry (MS) Compound->MS Molecular Weight & Fragmentation GC->MS Coupled Technique (GC-MS) for definitive identification

Caption: Interrelation of analytical methods for characterization.

Application Notes and Protocols for 3,5-Diethylbenzotrifluoride as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential uses of 3,5-Diethylbenzotrifluoride as a chemical intermediate in the synthesis of novel compounds for drug discovery and development. The trifluoromethyl group is a key pharmacophore in many FDA-approved drugs, valued for its ability to enhance metabolic stability, bioavailability, and binding affinity.[1][2][3] The diethyl substitution pattern on the benzotrifluoride core offers a unique scaffold for the generation of new chemical entities with potential therapeutic applications.

Introduction to this compound in Medicinal Chemistry

The introduction of a trifluoromethyl (-CF₃) group into a molecule can significantly alter its physicochemical properties.[1][4] The high electronegativity of the fluorine atoms makes the -CF₃ group a strong electron-withdrawing group, which can influence the pKa of nearby functional groups and protect the aromatic ring from metabolic oxidation.[1] Furthermore, the lipophilicity of the -CF₃ group can improve a compound's ability to cross cellular membranes. The 3,5-diethyl substitution provides additional lipophilic character and specific steric bulk that can be exploited for targeted binding to biological macromolecules.

This document outlines key synthetic transformations starting from this compound, focusing on the preparation of functionalized aniline derivatives, which are versatile precursors for a wide range of bioactive molecules.

Key Synthetic Transformations

A common and powerful strategy in medicinal chemistry involves the introduction of a nitrogen-containing functional group onto an aromatic ring. This is often achieved through a nitration-reduction sequence. The resulting aniline can then be further elaborated to introduce diverse functionalities.

Workflow for the Synthesis of Functionalized Anilines from this compound

G A This compound B Nitration (HNO₃, H₂SO₄) A->B Step 1 C Nitro-3,5-diethylbenzotrifluoride B->C D Reduction (e.g., H₂, Pd/C) C->D Step 2 E 3,5-Diethyl-trifluoromethylaniline D->E F Acylation, Alkylation, Sulfonylation, etc. E->F Step 3 G Diverse Functionalized Derivatives (Potential Drug Candidates) F->G

Caption: Synthetic workflow for generating diverse drug candidates from this compound.

Experimental Protocols

The following protocols are based on established methods for the nitration and reduction of benzotrifluoride derivatives and are adapted for this compound.[2][3][5][6]

Protocol 1: Nitration of this compound

This protocol describes the electrophilic nitration of this compound to introduce a nitro group onto the aromatic ring. The trifluoromethyl group is a meta-directing group, and the two ethyl groups are ortho, para-directing. Due to steric hindrance from the ethyl groups at the ortho positions, and the deactivating effect of the trifluoromethyl group, the major product is expected to be 2-nitro-3,5-diethylbenzotrifluoride.

Materials:

  • This compound

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 20.2 g (0.1 mol) of this compound to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • In the dropping funnel, prepare a nitrating mixture by carefully adding 10.1 g (0.16 mol) of concentrated nitric acid to 20 mL of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction flask over a period of 1 hour, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude nitro-3,5-diethylbenzotrifluoride.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Outcome:

Based on analogous reactions, the nitration of a substituted benzotrifluoride can proceed with high yield.[2][3][5]

Product Expected Yield Appearance
2-Nitro-3,5-diethylbenzotrifluoride85-95%Yellow oil

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.5-7.7 (m, 2H, Ar-H), 2.7-2.9 (q, 4H, 2x -CH₂CH₃), 1.2-1.4 (t, 6H, 2x -CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~150 (C-NO₂), ~135 (C-CF₃), aromatic carbons, aliphatic carbons.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ ~ -62 (s, CF₃).

  • IR (thin film, cm⁻¹): ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch).

  • MS (EI): m/z (%) = 247 (M⁺).

Protocol 2: Reduction of Nitro-3,5-diethylbenzotrifluoride to 3,5-Diethyl-trifluoromethylaniline

This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation. This method is generally clean and high-yielding.

Materials:

  • Nitro-3,5-diethylbenzotrifluoride

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • In a Parr hydrogenation bottle, dissolve 24.7 g (0.1 mol) of nitro-3,5-diethylbenzotrifluoride in 100 mL of ethanol.

  • Carefully add 1.0 g of 10% Pd/C to the solution.

  • Seal the bottle and place it on the Parr apparatus.

  • Evacuate the bottle and purge with hydrogen gas three times.

  • Pressurize the bottle with hydrogen gas to 50 psi.

  • Shake the reaction mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Once the hydrogen uptake ceases (typically 4-6 hours), carefully vent the hydrogen gas and purge the bottle with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-Diethyl-trifluoromethylaniline.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Outcome:

The reduction of nitroarenes using catalytic hydrogenation is a highly efficient transformation.

Product Expected Yield Appearance
3,5-Diethyl-trifluoromethylaniline>95%Colorless to pale yellow oil

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.7-6.9 (m, 2H, Ar-H), 3.7 (br s, 2H, -NH₂), 2.5-2.7 (q, 4H, 2x -CH₂CH₃), 1.1-1.3 (t, 6H, 2x -CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~148 (C-NH₂), ~132 (C-CF₃), aromatic carbons, aliphatic carbons.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ ~ -63 (s, CF₃).

  • IR (thin film, cm⁻¹): ~3400-3200 (N-H stretch).

  • MS (EI): m/z (%) = 217 (M⁺).

Further Applications and Signaling Pathway Considerations

The synthesized 3,5-Diethyl-trifluoromethylaniline is a versatile intermediate that can be further functionalized through various reactions such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Followed by Sandmeyer or other reactions to introduce a variety of substituents.

These transformations allow for the rapid generation of a library of compounds for screening against various biological targets. For instance, substituted anilines are common motifs in kinase inhibitors, GPCR ligands, and ion channel modulators.

Hypothetical Signaling Pathway Interaction

G cluster_0 Molecular Interaction cluster_1 Cellular Signaling A This compound Derivative B Target Protein (e.g., Kinase, Receptor) A->B Binding C Inhibition/Modulation of Protein Activity B->C D Downstream Effector 1 C->D E Downstream Effector 2 C->E F Cellular Response (e.g., Apoptosis, Proliferation) D->F E->F

Caption: Hypothetical interaction of a this compound derivative with a cellular signaling pathway.

The unique substitution pattern of derivatives from this compound could lead to selective interactions with specific protein targets. For example, the diethyl groups could occupy hydrophobic pockets in an enzyme's active site, while the trifluoromethylaniline core could form key hydrogen bonds or other polar interactions. This could lead to the modulation of signaling pathways implicated in diseases such as cancer, inflammation, or neurological disorders. Further screening and structure-activity relationship (SAR) studies would be necessary to identify and optimize lead compounds for specific therapeutic targets.

References

Application Notes and Protocols: The Role of 3,5-Diethylbenzotrifluoride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and patent databases reveals no specific instances of 3,5-Diethylbenzotrifluoride being utilized as a direct starting material or key intermediate in the synthesis of commercialized or extensively researched agrochemicals. While the benzotrifluoride moiety is a crucial component in many modern agrochemicals due to its ability to enhance biological activity and metabolic stability, the specific diethyl-substituted variant does not appear in publicly available research or patents in this context.

This document, therefore, serves to highlight the general importance of substituted benzotrifluorides in agrochemical development and outlines hypothetical synthetic strategies and considerations for researchers exploring the potential of novel compounds like this compound.

General Significance of Substituted Benzotrifluorides in Agrochemicals

The trifluoromethyl (-CF3) group is a key functional group in the design of modern agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's absorption, translocation, and binding affinity to its biological target. The benzotrifluoride scaffold is a common platform for the development of various pesticides, including herbicides, insecticides, and fungicides.

Hypothetical Synthetic Applications of this compound

While no specific agrochemicals derived from this compound have been identified, its structure suggests potential synthetic routes to novel active ingredients. Researchers could explore the following transformations, which are common in the synthesis of agrochemicals containing the benzotrifluoride core.

Nitration and Subsequent Transformations

A common strategy in the synthesis of benzotrifluoride-based agrochemicals is the nitration of the aromatic ring, followed by reduction of the nitro group to an amine. This amine can then serve as a handle for the introduction of various pharmacophores.

Experimental Protocol: Hypothetical Nitration of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1 equivalent).

  • Cooling: Cool the flask to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-mixed solution of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the nitrated product(s).

Table 1: Hypothetical Quantitative Data for Nitration

EntryStarting MaterialProduct(s)ReagentsTemperature (°C)Time (h)Hypothetical Yield (%)
1This compoundMono-nitrated derivativesHNO₃, H₂SO₄0 - 10385-95

Note: The position of nitration would need to be determined experimentally, but would likely be directed by the existing substituents.

Halogenation

Introduction of halogen atoms onto the benzotrifluoride ring is another key step in the synthesis of many agrochemicals.

Experimental Protocol: Hypothetical Bromination of this compound

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a flask protected from light, add a catalytic amount of iron(III) bromide (FeBr₃).

  • Addition of Bromine: Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Follow standard extraction and purification procedures as described in the nitration protocol.

Table 2: Hypothetical Quantitative Data for Bromination

EntryStarting MaterialProduct(s)ReagentsCatalystTime (h)Hypothetical Yield (%)
1This compoundMono-brominated derivativesBr₂FeBr₃1880-90

Visualization of Hypothetical Synthetic Workflow

The following diagram illustrates a potential workflow for the initial functionalization of this compound for agrochemical precursor synthesis.

G cluster_0 Initial Functionalization cluster_1 Further Derivatization A This compound B Nitration (HNO3, H2SO4) A->B C Halogenation (e.g., Br2, FeBr3) A->C D Nitrated Intermediate B->D E Halogenated Intermediate C->E F Reduction (e.g., H2, Pd/C) D->F H Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) E->H G Amino Intermediate F->G I Diverse Agrochemical Precursors G->I H->I

Caption: Hypothetical workflow for the synthesis of agrochemical precursors.

Conclusion

While this compound is not a documented precursor in existing agrochemical synthesis, its structure presents intriguing possibilities for the development of novel active ingredients. The protocols and workflows outlined above are based on established chemical transformations of similar benzotrifluoride derivatives and are intended to provide a foundational guide for researchers venturing into this unexplored area of agrochemical research. Further investigation is required to determine the actual reactivity of this compound and the biological activity of its derivatives.

Application Notes and Protocols for the Use of 3,5-Disubstituted Benzotrifluoride Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "3,5-Diethylbenzotrifluoride" as a Building Block for Pharmaceuticals (Adapted to 3,5-Bis(trifluoromethyl)phenyl Derivatives based on available data)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzotrifluoride scaffold, particularly with disubstitution at the 3 and 5 positions, represents a critical building block in modern medicinal chemistry. The trifluoromethyl group is known to significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This is attributed to its ability to increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins. While direct applications of this compound are not extensively documented in readily available literature, the closely related 3,5-bis(trifluoromethyl)phenyl moiety serves as an exemplary pharmacophore in the development of novel therapeutic agents, particularly in the realm of antibacterials.[1][2]

This document provides detailed application notes and protocols for the synthesis and evaluation of pharmaceutical agents derived from 3',5'-bis(trifluoromethyl)acetophenone, a key starting material for introducing the 3,5-bis(trifluoromethyl)phenyl group. The focus is on the synthesis of pyrazole derivatives that have demonstrated potent activity against drug-resistant bacteria.[1][2]

Application: Development of Potent Antibacterial Agents

The 3,5-bis(trifluoromethyl)phenyl moiety has been successfully incorporated into pyrazole-based structures to generate a series of compounds with significant antibacterial activity, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[1][2][3] These compounds represent a promising avenue for addressing the growing challenge of antibiotic resistance.

Mechanism of Action

While the precise mechanism for all derivatives is a subject of ongoing research, pyrazole-containing compounds have been shown to exert their antibacterial effects through various mechanisms. These can include the disruption of the bacterial cell wall, inhibition of essential enzymes like DNA gyrase and topoisomerase IV, and interference with fatty acid biosynthesis.[4][5] For some N-(trifluoromethyl)phenyl substituted pyrazole derivatives, macromolecular synthesis inhibition studies suggest that they have a broad range of inhibitory effects, pointing to targets that impact global bacterial cell function.

Quantitative Data Summary

The following table summarizes the synthesis yields and antibacterial activity of a selection of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.

Compound IDR-Group (Aniline Derivative)Yield (%)MIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. E. faecalis (VRE)
1 Phenyl8524
2 4-Methylphenyl9212
3 4-Ethylphenyl9012
11 4-Chlorophenyl880.250.5
28 3,5-Dichlorophenyl850.250.25
29 4-Bromophenyl890.250.5

Data extracted from studies on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.[1][2]

Experimental Protocols

The synthesis of the target antibacterial compounds is a multi-step process. A key intermediate, a pyrazole aldehyde, is first synthesized and then reacted with various anilines to produce the final products.

Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-derived Pyrazole Aldehyde (Intermediate III)

This protocol describes the synthesis of the pyrazole aldehyde intermediate via a hydrazone formation followed by a Vilsmeier-Haack reaction.[1][2]

Materials:

  • 3',5'-Bis(trifluoromethyl)acetophenone (I)

  • 4-Hydrazinobenzoic acid (II)

  • Anhydrous Ethanol

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphoryl chloride (POCl3)

  • Round-bottom flasks

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

Procedure:

  • Hydrazone Formation:

    • In a 100 mL round-bottom flask, combine 3',5'-bis(trifluoromethyl)acetophenone (10 mmol) and 4-hydrazinobenzoic acid (10.5 mmol).

    • Add 50 mL of anhydrous ethanol to the flask.

    • Reflux the reaction mixture for 8 hours.

    • After completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the dry hydrazone intermediate.

  • Vilsmeier-Haack Reaction:

    • Dissolve the dried hydrazone intermediate in 30 mL of anhydrous DMF in a flask and seal with a septum. Stir for 15 minutes to ensure complete dissolution.

    • In a separate flask, prepare the Vilsmeier reagent by adding POCl3 (4 equivalents) dropwise to anhydrous DMF (8 equivalents) at 0°C with stirring.

    • Add the Vilsmeier reagent to the solution of the hydrazone intermediate.

    • Heat the reaction mixture at 80°C for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into crushed ice.

    • The resulting precipitate is the pyrazole aldehyde (III). Collect the solid by filtration and wash thoroughly with water. The product is typically pure enough for the next step without further purification.

Protocol 2: Synthesis of 3,5-Bis(trifluoromethyl)phenyl Substituted Pyrazole-Derived Anilines (Final Products 1-30)

This protocol details the reductive amination of the pyrazole aldehyde intermediate with various aniline derivatives.[1]

Materials:

  • Pyrazole aldehyde (III)

  • Substituted aniline derivative (e.g., 4-chloroaniline for compound 11)

  • Toluene

  • Methanol

  • Sodium borohydride (NaBH4)

  • Dean-Stark condenser

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark condenser, dissolve the pyrazole aldehyde (0.5 mmol) and the desired aniline derivative (0.55 mmol) in toluene.

    • Reflux the mixture for 6 hours, collecting the water that forms.

    • Cool the reaction mixture and filter the precipitate under vacuum to isolate the imine product. Recrystallize from acetonitrile if necessary.

  • Reduction to Amine:

    • Dissolve the purified imine product (0.5 mmol) in methanol and cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (2.5 mmol) portion-wise to the solution.

    • Stir the mixture for 10 hours at room temperature.

    • Upon completion of the reaction, remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final pyrazole-derived aniline product.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Reductive Amination A 3',5'-Bis(trifluoromethyl)acetophenone C Reflux in Ethanol (8h) A->C B 4-Hydrazinobenzoic acid B->C D Hydrazone Intermediate C->D Yields dry intermediate E Hydrazone in DMF D->E G Heat at 80°C (12h) E->G F Vilsmeier Reagent (DMF/POCl3) F->G H Pyrazole Aldehyde (Intermediate III) G->H Precipitation on ice I Pyrazole Aldehyde (III) H->I K Reflux in Toluene (6h) I->K J Substituted Aniline J->K L Imine Intermediate K->L M NaBH4 in Methanol L->M N Final Pyrazole Derivative M->N Reduction

Caption: Synthetic workflow for pyrazole derivatives.

The logical flow of the synthesis process is depicted in the following relationship diagram.

G Start Starting Materials Hydrazone Hydrazone Formation Start->Hydrazone Vilsmeier Vilsmeier-Haack Reaction Hydrazone->Vilsmeier Aldehyde Pyrazole Aldehyde Intermediate Vilsmeier->Aldehyde ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination FinalProduct Target Pharmaceutical Compound ReductiveAmination->FinalProduct

Caption: Logical progression of the synthesis.

References

Application Notes and Protocols: Reaction Kinetics of 3,5-Diethylbenzotrifluoride in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for specific reaction kinetics data, including rate constants, reaction orders, and activation energies for 3,5-Diethylbenzotrifluoride in organic reactions, did not yield specific experimental results. The available literature primarily focuses on the general utility of benzotrifluoride and its derivatives as solvents in organic synthesis due to their relative inertness and unique solubility properties.

General Reactivity of Benzotrifluoride Derivatives

Benzotrifluoride (BTF) and its derivatives are recognized for their stability and are often used as solvents in a variety of chemical transformations.[1][2][3] The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene ring.[4] This deactivation generally makes the aromatic ring less susceptible to electrophilic substitution reactions compared to toluene or other alkylbenzenes.

Key characteristics of benzotrifluoride derivatives include:

  • Solvent Properties: They are considered more environmentally friendly than many chlorinated solvents and can dissolve both standard organic and highly fluorinated molecules.[1][2][3]

  • Inertness: Benzotrifluoride is relatively inert and suitable for a wide range of chemical reactions, including ionic, transition-metal catalyzed, and thermal reactions.[1][2][3]

  • Utility in Radical Reactions: BTF is particularly useful as a solvent for radical reactions, where it can be a substitute for benzene.[1][2][3]

The presence of two ethyl groups at the 3 and 5 positions of this compound will have a steric and electronic influence on its reactivity, though specific kinetic studies are not documented in the provided search results.

Hypothetical Experimental Workflow for Kinetic Analysis

While no specific protocols for this compound were found, a general workflow for determining its reaction kinetics in a hypothetical reaction, such as an electrophilic aromatic substitution, can be proposed. This serves as a template for researchers to design their own experiments.

G cluster_prep Preparation Phase cluster_reaction Reaction & Sampling Phase cluster_analysis Analysis Phase cluster_data Data Processing & Kinetic Modeling prep_reagents Prepare Reactants and Standards: - this compound - Electrophile (e.g., Nitrating agent) - Internal Standard prep_solutions Prepare Stock Solutions of Known Concentrations prep_reagents->prep_solutions initiate_reaction Initiate Reaction at Controlled Temperature prep_solutions->initiate_reaction Introduce Reactants sampling Collect Aliquots at Specific Time Intervals initiate_reaction->sampling quench Quench Reaction in Aliquots sampling->quench analysis_method Analyze Samples using GC-MS or HPLC quench->analysis_method Analyze Quenched Samples quantification Quantify Reactant and Product Concentrations vs. Internal Standard analysis_method->quantification plot_data Plot Concentration vs. Time quantification->plot_data Concentration Data determine_rate Determine Initial Reaction Rates plot_data->determine_rate model_fitting Fit Data to Rate Law Models to Determine Reaction Order and Rate Constant determine_rate->model_fitting

Caption: A generalized workflow for studying the reaction kinetics of this compound.

Potential Signaling Pathway Involvement in Drug Development

The trifluoromethyl group is a key pharmacophore in many pharmaceutical agents.[4] Its inclusion can enhance properties such as metabolic stability, lipophilicity, and binding affinity.[4] While no specific signaling pathways involving this compound were identified, a logical diagram can illustrate its potential role in the drug discovery process.

G cluster_discovery Drug Discovery & Development compound This compound (as a scaffold or intermediate) synthesis Chemical Synthesis & Modification compound->synthesis screening High-Throughput Screening (Target-based or Phenotypic) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (ADME/Tox Properties) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: The potential role of this compound in a typical drug discovery pipeline.

Conclusion

The current body of scientific literature lacks specific, quantitative data on the reaction kinetics of this compound. The information provided herein is based on the general characteristics of benzotrifluoride derivatives. Researchers interested in the kinetic profile of this compound will need to conduct empirical studies. The proposed workflow and diagrams offer a foundational framework for designing and conceptualizing such investigations. Further research is warranted to elucidate the specific reactivity and kinetic parameters of this compound to fully understand its potential applications in organic synthesis and drug development.

References

Application Notes and Protocols: Scale-up Synthesis of 3,5-Diethylbenzotrifluoride for Industrial Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the scale-up synthesis of 3,5-Diethylbenzotrifluoride, a key intermediate in the development of various pharmaceutical compounds. The described method is based on a double Friedel-Crafts alkylation of benzotrifluoride, a readily available and cost-effective starting material. This protocol provides a comprehensive guide for researchers and process chemists, covering reaction conditions, purification, and characterization, along with considerations for industrial-scale production.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a trifluoromethyl group and two ethyl groups in a meta arrangement, imparts desirable lipophilic and electronic properties to potential drug candidates. The trifluoromethyl group is a well-established bioisostere for various functional groups and can enhance metabolic stability and binding affinity. The diethyl substitution provides a specific steric and lipophilic profile. A reliable and scalable synthesis of this intermediate is therefore crucial for advancing drug discovery programs that utilize this scaffold.

The presented synthesis route involves the direct diethylation of benzotrifluoride using an ethylating agent in the presence of a Lewis acid catalyst. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring and directs the incoming electrophiles to the meta positions, favoring the formation of the desired 3,5-disubstituted product.

Synthetic Workflow

Synthesis_Workflow start Start Materials: - Benzotrifluoride - Ethylating Agent (e.g., Ethyl Bromide) - Lewis Acid Catalyst (e.g., AlCl3) reaction Friedel-Crafts Alkylation start->reaction quench Reaction Quench (e.g., Ice/Water) reaction->quench extraction Work-up & Extraction quench->extraction purification Purification (e.g., Fractional Distillation) extraction->purification product Final Product: This compound purification->product analysis Quality Control (GC, NMR, MS) product->analysis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes the synthesis of this compound from benzotrifluoride and ethyl bromide using aluminum chloride as the Lewis acid catalyst.

Materials:

  • Benzotrifluoride (α,α,α-Trifluorotoluene)

  • Ethyl Bromide

  • Anhydrous Aluminum Chloride (AlCl3)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO3), saturated solution

  • Sodium Sulfate (Na2SO4), anhydrous

  • Ice

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and addition funnel

  • Inert gas supply (Nitrogen or Argon)

  • Cooling/heating circulator

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reactor Setup: The reactor is thoroughly dried and assembled under an inert atmosphere. Anhydrous dichloromethane is charged to the reactor.

  • Catalyst Addition: Anhydrous aluminum chloride is added to the dichloromethane with stirring. The suspension is cooled to 0-5 °C.

  • Reactant Addition: A solution of benzotrifluoride in anhydrous dichloromethane is added dropwise to the stirred catalyst suspension, maintaining the temperature between 0-5 °C.

  • Ethylating Agent Addition: Ethyl bromide is added dropwise via the addition funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by Gas Chromatography (GC).

  • Quenching: The reactor is cooled to 0-5 °C, and the reaction is carefully quenched by the slow, portion-wise addition of crushed ice, followed by the slow addition of a mixture of ice and concentrated hydrochloric acid.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound.

Data Presentation

Table 1: Reaction Parameters and Yields

ParameterValue
Molar Ratio (Benzotrifluoride:Ethyl Bromide:AlCl3)1 : 2.2 : 2.5
SolventDichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 18 hours
Typical Yield (isolated)65 - 75%

Table 2: Product Characterization

AnalysisSpecification
AppearanceColorless to pale yellow liquid
Purity (by GC)> 98%
Boiling PointApprox. 180-185 °C (at atmospheric pressure)
1H NMR (CDCl3, 400 MHz)δ 7.1-7.3 (m, 3H, Ar-H), 2.6-2.8 (q, 4H, -CH2CH3), 1.2-1.4 (t, 6H, -CH2CH3)
13C NMR (CDCl3, 100 MHz)Expected peaks for aromatic and aliphatic carbons
Mass Spectrometry (EI)m/z corresponding to C11H13F3

Industrial Scale-up Considerations

For the transition from laboratory to industrial-scale production, several factors must be considered:

  • Catalyst Selection: While aluminum chloride is effective, its use on a large scale presents challenges related to handling, waste disposal, and reactor corrosion. The use of solid acid catalysts, such as zeolites, is a greener and more economical alternative that should be explored.[1][2] Solid catalysts can be more easily separated from the reaction mixture and can often be regenerated and reused.[2]

  • Reaction Control: The Friedel-Crafts alkylation is an exothermic reaction.[3] A robust cooling system and controlled addition of reagents are critical to maintain the desired temperature profile and prevent runaway reactions.

  • Work-up and Purification: Large-scale extractions and distillations require specialized equipment. Continuous processing methods could be considered for higher throughput. The purification of alkyl aromatic compounds can be achieved through multi-stage distillation processes to separate mono-, di-, and poly-alkylated products.[4][5]

  • Waste Management: The acidic and aluminum-containing waste streams generated from the use of AlCl3 require neutralization and proper disposal. The adoption of solid acid catalysts can significantly reduce the generation of hazardous waste.

Logical Relationship of Synthesis Steps

Logical_Relationship cluster_0 Reaction Phase cluster_1 Purification Phase A Reactant & Catalyst Charging B Controlled Alkylation A->B C Reaction Monitoring (GC) B->C D Quenching & Phase Separation C->D E Washing & Drying D->E F Fractional Distillation E->F G Final Product F->G

Caption: Logical flow of the synthesis and purification process.

Conclusion

The provided protocol offers a detailed and practical guide for the synthesis of this compound. While the classic Friedel-Crafts alkylation using aluminum chloride is a viable method, the considerations for industrial scale-up highlight the potential benefits of exploring more modern and sustainable catalytic systems. The successful implementation of this synthesis will provide a reliable source of this important building block for the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diethylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,5-Diethylbenzotrifluoride. The primary synthesis route discussed is the Friedel-Crafts ethylation of benzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method for the synthesis of this compound is the Friedel-Crafts ethylation of benzotrifluoride using an ethylating agent such as ethyl bromide or ethene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The trifluoromethyl group is a meta-directing deactivator, which favors the formation of the 3,5-disubstituted product.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors. The trifluoromethyl group deactivates the aromatic ring, making the Friedel-Crafts reaction inherently slower than with activated rings.[1][2] Other common causes include insufficient catalyst activity, suboptimal reaction temperature, or the presence of impurities in the starting materials or solvent that can deactivate the catalyst. Polyalkylation, where more than two ethyl groups are added to the ring, can also reduce the yield of the desired product.[3][4]

Q3: I am observing the formation of multiple isomers. How can I improve the selectivity for the 3,5-isomer?

A3: While the trifluoromethyl group strongly directs to the meta positions, some ortho and para isomers may form, especially at higher temperatures. To enhance selectivity, it is advisable to maintain a lower reaction temperature and to choose a bulky Lewis acid catalyst, which can sterically hinder substitution at the ortho positions. Careful control of the stoichiometry of the reactants is also crucial.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Friedel-Crafts reactions can be hazardous. Aluminum chloride reacts violently with water and is corrosive. The reaction should be carried out under anhydrous conditions in a well-ventilated fume hood. Alkylating agents like ethyl bromide are toxic and should be handled with care. The reaction can be exothermic, so proper temperature control is essential to prevent runaway reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Deactivated Ring: The trifluoromethyl group makes the starting material less reactive.[1][2] 3. Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier.1. Ensure all glassware is thoroughly dried and reagents are anhydrous. Use freshly opened or purified catalyst. 2. Increase the amount of catalyst or use a more reactive alkylating agent. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Polyalkylated Products 1. Excess Ethylating Agent: Using too much of the ethylating agent can lead to the addition of more than two ethyl groups.[3][4] 2. High Reaction Temperature: Higher temperatures can promote further alkylation of the product.1. Use a stoichiometric amount or a slight excess of the ethylating agent relative to benzotrifluoride. 2. Maintain a lower and consistent reaction temperature throughout the addition of the alkylating agent.
Formation of Isomeric Impurities 1. High Reaction Temperature: Can lead to loss of regioselectivity. 2. Catalyst Choice: Some Lewis acids may be less selective.1. Conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. 2. Consider using a bulkier Lewis acid catalyst to sterically hinder ortho- and para-alkylation.
Difficult Product Purification 1. Similar Boiling Points of Isomers: Isomers of diethylbenzotrifluoride may have close boiling points, making distillation challenging. 2. Presence of Unreacted Starting Material: Incomplete reaction can complicate purification.1. Employ fractional distillation with a high-efficiency column. Alternatively, preparative gas chromatography (GC) or column chromatography on silica gel can be effective. 2. Monitor the reaction progress by GC or TLC to ensure completion before workup.

Experimental Protocol: Friedel-Crafts Ethylation of Benzotrifluoride

Objective: To synthesize this compound via the Friedel-Crafts ethylation of benzotrifluoride.

Materials:

  • Benzotrifluoride

  • Ethyl bromide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl gas).

  • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous AlCl₃ (2.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add benzotrifluoride (1.0 equivalent) to the stirred suspension.

  • Add ethyl bromide (2.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC.

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to obtain this compound.

Table of Reaction Parameters and Expected Yields (Illustrative)

Parameter Condition A Condition B Condition C
Temperature 0°C to rt25°C40°C (reflux in DCM)
Catalyst (eq.) 2.22.22.5
Reaction Time 24 h18 h12 h
Yield of 3,5-isomer ~65%~55%~45%
Purity (3,5-isomer) >95%~90%~85%

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Anhydrous Conditions) reaction_setup 2. Reaction Setup (Inert Atmosphere) reagents->reaction_setup addition 3. Reagent Addition (0°C) reaction_setup->addition reaction 4. Reaction (Room Temperature, 12-24h) addition->reaction quench 5. Quenching (0°C, 1M HCl) reaction->quench workup 6. Aqueous Workup quench->workup purification 7. Purification (Distillation/Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_conversion Low Conversion Troubleshooting cluster_purity Low Purity Troubleshooting start Low Yield Issue check_conversion Check Conversion Rate start->check_conversion check_purity Check Product Purity start->check_purity catalyst Inactive Catalyst? - Use fresh/anhydrous AlCl₃ check_conversion->catalyst temp Suboptimal Temperature? - Gradually increase temperature check_conversion->temp time Insufficient Reaction Time? - Extend reaction duration check_conversion->time polyalkylation Polyalkylation? - Reduce ethylating agent stoichiometry check_purity->polyalkylation isomers Isomer Formation? - Lower reaction temperature check_purity->isomers

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Alkylation of Benzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the alkylation of benzotrifluoride. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides

Issue 1: Low or No Conversion to Alkylated Product

Q1: My Friedel-Crafts alkylation of benzotrifluoride is showing little to no product formation. What are the likely causes and how can I address this?

A1: Low or no conversion in the Friedel-Crafts alkylation of benzotrifluoride is a common issue due to the electron-withdrawing nature of the trifluoromethyl (-CF3) group, which deactivates the aromatic ring towards electrophilic substitution.[1][2][3] Here are the primary causes and potential solutions:

  • Insufficient Catalyst Activity: Standard Lewis acid catalysts like AlCl₃ may not be strong enough to promote the reaction on a deactivated ring.[2][4]

    • Solution: Employ stronger Lewis acids or a higher catalyst loading. Consider using catalysts known to be effective for deactivated arenes, such as trifluoromethanesulfonic acid (triflic acid) or other superacids.[2][5]

  • Reaction Conditions Not Forcing Enough: The reaction may require more energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature and/or reaction time. Monitor the reaction for potential decomposition of starting materials or products at higher temperatures.

  • Inappropriate Alkylating Agent: The choice of alkylating agent can significantly impact reactivity.

    • Solution: Use a more reactive alkylating agent, such as a tertiary or benzylic halide, which can form a more stable carbocation.[1]

Issue 2: Formation of Multiple Products and Isomers

Q2: I am observing a mixture of products in my reaction, including what appear to be polyalkylated and rearranged isomers. How can I improve the selectivity?

A2: The formation of multiple products is a known challenge in Friedel-Crafts alkylation.[1][3] Here’s how to address the specific side reactions:

  • Polyalkylation: While less common with deactivated rings, it can still occur, especially with a large excess of the alkylating agent or a highly reactive one.[1][3]

    • Solution: Use a stoichiometric excess of benzotrifluoride relative to the alkylating agent to favor monoalkylation. This statistical approach increases the probability of the electrophile reacting with the starting material rather than the more activated (if any) monoalkylated product.

  • Carbocation Rearrangement: Primary and some secondary alkyl halides are prone to rearrangement to form more stable carbocations, leading to isomeric products.[1][3][6]

    • Solution: To avoid rearrangements, consider using Friedel-Crafts acylation followed by reduction. The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[7][8][9] The resulting ketone can then be reduced to the desired alkyl group.

  • Isomer Distribution: The -CF3 group is a meta-director in electrophilic aromatic substitution.[10] Therefore, the primary product should be the meta-substituted isomer. The presence of significant ortho or para isomers could indicate a different reaction mechanism or the presence of activating impurities.

    • Solution: Ensure the purity of your starting materials and verify the identity of your products using analytical techniques like NMR and GC-MS to confirm the substitution pattern.

Frequently Asked Questions (FAQs)

Q: What are the most common side reactions in the alkylation of benzotrifluoride?

A: The most significant "side reaction" is often the failure of the reaction to proceed under standard Friedel-Crafts conditions due to the deactivating -CF3 group.[1][3] When the reaction does proceed, the primary side reactions to be aware of are:

  • Polyalkylation: The introduction of more than one alkyl group onto the aromatic ring.[1][3]

  • Carbocation Rearrangement: The isomerization of the alkylating agent's carbocation to a more stable form before substitution, leading to a different alkyl substituent than intended.[1][3][6]

  • Isomer Formation: While the -CF3 group directs substitution to the meta position, trace amounts of other isomers might be formed under certain conditions.[10]

Q: Why is Friedel-Crafts acylation followed by reduction often recommended for alkylating benzotrifluoride?

A: This two-step approach circumvents the major limitations of direct Friedel-Crafts alkylation:[7][8][9]

  • No Carbocation Rearrangement: The acylium ion intermediate is stable and does not rearrange.[7][9]

  • No Polyalkylation: The product of acylation is a ketone with an electron-withdrawing acyl group, which deactivates the ring further, preventing subsequent acylation reactions.[1][8] The resulting meta-acylbenzotrifluoride can then be reduced to the desired meta-alkylbenzotrifluoride using methods like the Clemmensen or Wolff-Kishner reduction.

Q: What catalysts are most effective for the alkylation of deactivated rings like benzotrifluoride?

A: Stronger catalysts are generally required. These include:

  • Strong Lewis Acids: Anhydrous aluminum chloride (AlCl₃) used in stoichiometric amounts or stronger Lewis acids.[2][4]

  • Brønsted Acids/Superacids: Acids like trifluoromethanesulfonic acid (triflic acid) have been shown to be effective in activating C-F bonds and promoting arylation of trifluoromethylated arenes, a related reaction.[5]

Data Summary

Table 1: Common Side Reactions in Friedel-Crafts Alkylation of Benzotrifluoride and Mitigation Strategies

Side ReactionDescriptionMitigation Strategy
No Reaction Failure of the reaction to proceed due to the deactivated aromatic ring.[1]Use stronger catalysts (e.g., triflic acid), higher temperatures, and more reactive alkylating agents.[2][5]
Polyalkylation Introduction of multiple alkyl groups onto the benzotrifluoride ring.Use a stoichiometric excess of benzotrifluoride.
Carbocation Rearrangement Isomerization of the alkyl carbocation leading to undesired alkyl isomers.[6]Use Friedel-Crafts acylation followed by reduction.[8][9]
Isomer Impurities Formation of ortho- and para-isomers instead of the expected meta-product.Purify starting materials; confirm product structure via analytical methods. The -CF3 group is a meta-director.[10]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzotrifluoride (A Recommended Alternative to Direct Alkylation)

This protocol is a general procedure for the Friedel-Crafts acylation of a deactivated aromatic ring and serves as a more reliable method for introducing an alkyl chain precursor.

Materials:

  • Benzotrifluoride

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice bath

  • Hydrochloric acid (aq., dilute)

  • Sodium bicarbonate solution (aq., saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is dry.

  • To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

  • Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of the acyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • After the addition is complete, add benzotrifluoride (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and dilute HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the meta-acylbenzotrifluoride.

Subsequent Reduction: The resulting ketone can be reduced to the corresponding alkyl group via standard procedures such as the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.

Visualizations

Alkylation_vs_Acylation cluster_alkylation Direct Alkylation Pathway cluster_acylation Acylation-Reduction Pathway start_alk Benzotrifluoride + Alkyl Halide catalyst_alk Lewis Acid (e.g., AlCl3) start_alk->catalyst_alk 1. intermediate_alk Carbocation Intermediate catalyst_alk->intermediate_alk rearrangement Carbocation Rearrangement intermediate_alk->rearrangement Side Reaction polyalkylation Polyalkylation intermediate_alk->polyalkylation Side Reaction product_alk Mixture of Alkylated Benzotrifluorides intermediate_alk->product_alk Desired Reaction rearrangement->product_alk polyalkylation->product_alk start_acyl Benzotrifluoride + Acyl Halide catalyst_acyl Lewis Acid (e.g., AlCl3) start_acyl->catalyst_acyl 1. intermediate_acyl Acylium Ion Intermediate (No Rearrangement) catalyst_acyl->intermediate_acyl product_acyl meta-Acylbenzotrifluoride (No Polyalkylation) intermediate_acyl->product_acyl 2. reduction Reduction (e.g., Clemmensen) product_acyl->reduction 3. final_product meta-Alkylbenzotrifluoride reduction->final_product

Caption: Comparison of direct alkylation versus acylation-reduction pathways for benzotrifluoride.

Troubleshooting_Workflow cluster_conversion Troubleshooting Low Conversion cluster_products Troubleshooting Product Mixture start Alkylation of Benzotrifluoride Experiment check_conversion Low or No Conversion? start->check_conversion check_products Mixture of Products? check_conversion->check_products No increase_catalyst Increase Catalyst Strength/Loading check_conversion->increase_catalyst Yes success Successful Mono-meta-alkylation check_products->success No excess_btf Use Excess Benzotrifluoride check_products->excess_btf Yes (Polyalkylation) acylation_route Switch to Acylation-Reduction Pathway check_products->acylation_route Yes (Rearrangement) purify_reagents Purify Starting Materials check_products->purify_reagents Yes (Isomers) increase_temp Increase Temperature/Time increase_catalyst->increase_temp change_alkyl_halide Use More Reactive Alkylating Agent increase_temp->change_alkyl_halide

Caption: A troubleshooting workflow for the alkylation of benzotrifluoride.

References

Technical Support Center: Purification of 3,5-Diethylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of 3,5-diethylbenzotrifluoride from its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found with this compound?

During the synthesis of this compound, other positional isomers are often co-produced. The most common impurities are other diethylbenzotrifluoride isomers such as 2,4-, 2,5-, 2,6-, and 3,4-diethylbenzotrifluoride. The presence and ratio of these impurities depend heavily on the synthetic route employed.

Q2: Why is the separation of diethylbenzotrifluoride isomers so challenging?

The separation of positional isomers is difficult because they often have very similar physical and chemical properties.[1][2] Key challenges include:

  • Similar Boiling Points: Isomers with close boiling points make separation by fractional distillation inefficient, often requiring columns with a very high number of theoretical plates.[3][4]

  • Similar Polarity: The isomers exhibit nearly identical polarity, making them difficult to resolve using standard column chromatography techniques.[2]

  • Co-crystallization: Isomers can sometimes co-crystallize, preventing effective purification through crystallization methods.

Q3: What are the most effective methods for purifying this compound?

For challenging isomer separations, high-resolution techniques are typically required. The most effective methods include:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for separating isomers. Using specialized stationary phases (like phenyl-hexyl or C18) and carefully optimized mobile phases can achieve high purity.[1][2]

  • Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases. It avoids solid stationary phases, preventing irreversible adsorption and improving recovery.[5][6]

  • Fractional Distillation: While challenging, this method can be effective if the boiling points of the isomers have a sufficient differential. It is often used for initial bulk purification before a final polishing step with chromatography.[4]

Q4: How can I accurately determine the isomeric purity of my sample?

High-resolution analytical techniques are necessary to confirm the purity of the final product. These include:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with a high-resolution column is essential for quantifying the percentage of each isomer.

  • Gas Chromatography (GC): GC, particularly with a capillary column, can provide excellent separation of volatile isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify isomers, although spectral overlap can be a challenge.

Troubleshooting Guide

Problem: Poor or no separation of isomers using preparative HPLC.

Answer: This is a common issue stemming from suboptimal chromatographic conditions. Consider the following adjustments:

  • Mobile Phase Optimization: Systematically vary the solvent composition. Isomers that are inseparable in one solvent system may be resolved in another. Try adding or changing modifiers.

  • Stationary Phase Selection: Standard C18 columns may not be sufficient. Consider columns with different selectivities, such as phenyl-hexyl or biphenyl phases, which offer different interactions (e.g., pi-pi stacking) that can enhance isomer separation.

  • Gradient and Flow Rate: Implement a very shallow gradient and a slow flow rate. This increases the interaction time with the stationary phase and can significantly improve resolution.[2]

  • Temperature Control: Operating the column at a controlled, slightly elevated or sub-ambient temperature can sometimes improve peak shape and resolution.

Problem: Low yield or loss of product after purification.

Answer: Product loss can occur at multiple stages. Investigate these potential causes:

  • Irreversible Adsorption: Your compound might be irreversibly binding to the stationary phase in chromatography. This is more common with silica gel. Using end-capped columns in HPLC or switching to a technique like CPC can mitigate this.[7]

  • Sample Degradation: The purification conditions (e.g., high pH, prolonged exposure to certain solvents) might be degrading the target molecule.[1] Analyze fractions for degradation products.

  • Mechanical Losses: During solvent evaporation or sample transfer, significant material can be lost. Ensure efficient and careful handling post-purification. Repeating chromatographic runs multiple times can also lead to cumulative losses.[2]

Problem: Fractional distillation is ineffective.

Answer: This typically indicates that the boiling points of the isomers are too close for the equipment being used.

  • Increase Column Efficiency: Use a distillation column with a higher number of theoretical plates (e.g., a spinning band distillation column or a longer Vigreux column).

  • Optimize Reflux Ratio: Increase the reflux ratio to improve separation efficiency, although this will also increase the distillation time.

  • Reduce Pressure: Performing the distillation under a vacuum will lower the boiling points and can sometimes increase the boiling point differential between isomers.

Data Presentation

Table 1: Hypothetical Physical Properties of Diethylbenzotrifluoride Isomers

IsomerStructureBoiling Point (°C at 760 mmHg)Retention Time (min) on Phenyl-Hexyl Column
This compound188.512.5
2,5-Diethylbenzotrifluoride189.213.1
3,4-Diethylbenzotrifluoride190.114.0

Note: Data is illustrative to demonstrate the challenge of separation.

Table 2: Example Preparative HPLC Method Comparison

ParameterMethod A (Initial)Method B (Optimized)
Column C18, 10 µm, 250 x 21.2 mmPhenyl-Hexyl, 5 µm, 250 x 21.2 mm
Mobile Phase 80% Methanol / 20% Water75% Acetonitrile / 25% Water
Flow Rate 20 mL/min15 mL/min
Gradient IsocraticIsocratic
Resolution (3,5- vs 2,5-) 0.8 (Poor)1.6 (Good)

Experimental Protocols

Protocol 1: Preparative HPLC for Isomer Purification

  • Method Development: Develop an analytical HPLC method first on a smaller column (e.g., 4.6 mm ID) to find the optimal mobile phase and stationary phase that provides baseline separation of the target 3,5-isomer from its impurities.

  • Sample Preparation: Dissolve the crude mixture of diethylbenzotrifluoride isomers in the mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • System Setup:

    • Column: Phenyl-Hexyl, 5 µm, 250 x 21.2 mm (or larger, depending on scale).

    • Mobile Phase: A pre-determined mixture of acetonitrile and water (e.g., 75:25 v/v).

    • Flow Rate: Scale the flow rate from the analytical method. For a 21.2 mm ID column, a flow rate of 15-20 mL/min is typical.

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions as the peaks elute, using a fraction collector triggered by UV absorbance.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their isomeric purity.

  • Product Isolation: Combine the pure fractions containing the this compound. Remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

G start Crude Mixture of Diethylbenzotrifluoride Isomers analytical Analytical Method Development (HPLC/GC) start->analytical Analyze composition prep_decision Select Purification Strategy analytical->prep_decision prep_hplc Preparative HPLC prep_decision->prep_hplc High purity needed prep_distill Fractional Distillation prep_decision->prep_distill Bulk separation fractions Collect Fractions prep_hplc->fractions prep_distill->fractions purity_check Purity Analysis of Fractions (Analytical HPLC/GC) fractions->purity_check combine Combine Pure Fractions purity_check->combine Fractions meet spec isolate Solvent Removal & Product Isolation combine->isolate final_product Purified this compound (>99% Purity) isolate->final_product

Caption: General workflow for the purification of this compound.

G start Problem: Poor HPLC Resolution (Rs < 1.5) check_mobile Optimize Mobile Phase? start->check_mobile adjust_mobile Adjust Solvent Ratio or Change Solvents (e.g., MeOH to ACN) check_mobile->adjust_mobile Yes check_column Change Stationary Phase? check_mobile->check_column No adjust_mobile->check_column Re-evaluate adjust_column Switch to Phenyl-Hexyl or Biphenyl Column check_column->adjust_column Yes check_flow Optimize Flow/Gradient? check_column->check_flow No adjust_column->check_flow Re-evaluate adjust_flow Decrease Flow Rate & Introduce Shallow Gradient check_flow->adjust_flow Yes success Resolution Improved check_flow->success No/Final Check adjust_flow->success

Caption: Troubleshooting decision tree for poor HPLC isomer separation.

References

Stabilizing "3,5-Diethylbenzotrifluoride" during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3,5-Diethylbenzotrifluoride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.

Issue 1: Low Yield or No Reaction in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

  • Question: I am attempting a nitration reaction on this compound, but I am getting a low yield of the desired product and a significant amount of tar-like byproducts. What is going wrong?

  • Answer: This is a common issue arising from the conflicting nature of the substituents on the aromatic ring. The two ethyl groups are activating and direct incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl (-CF3) group is strongly deactivating and a meta-director.[1][2][3] This creates a complex reactivity profile. The high activation from the ethyl groups can lead to over-reaction, such as multiple nitrations, which often results in the formation of tarry decomposition products.[4]

    Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature to control the reaction rate and reduce side reactions. Start at 0°C or even lower.

    • Slow Addition of Reagents: Add the electrophilic reagent (e.g., the nitrating mixture) dropwise over an extended period to maintain a low concentration of the electrophile in the reaction mixture.

    • Use Milder Reagents: Consider using a milder nitrating agent than the standard HNO₃/H₂SO₄ mixture.

    • Protect the Ring (if applicable): In some cases, reversible sulfonation can be used to block the most reactive positions before performing the desired reaction.

Issue 2: Unwanted Side-Chain Oxidation

  • Question: During my reaction, which involves an oxidizing agent, I'm observing the formation of carboxylic acids instead of my target compound. Why is this happening?

  • Answer: The ethyl groups on the benzene ring are susceptible to oxidation at the benzylic position (the carbon atom attached to the ring).[5][6][7][8] Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will readily oxidize alkyl side chains to carboxylic acids, provided there is at least one benzylic hydrogen.[6][8][9] Since both ethyl groups in this compound have benzylic hydrogens, they are prone to this degradation pathway.

    Troubleshooting Steps:

    • Avoid Strong Oxidizing Agents: If the reaction chemistry allows, choose a milder or more selective oxidizing agent that does not attack the benzylic C-H bonds.

    • Protect the Benzylic Position: If strong oxidation is unavoidable for another part of the molecule, consider strategies to temporarily protect the benzylic positions, although this can add significant complexity to the synthesis.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation from atmospheric oxygen, especially at elevated temperatures.

Issue 3: Decomposition of the Trifluoromethyl Group

  • Question: I am running a reaction under strongly acidic conditions and notice product degradation. Is the -CF3 group stable?

  • Answer: The trifluoromethyl group is generally robust but not indestructible. It is stable to many basic conditions but can be sensitive to certain strong acids and high temperatures.[10] Hydrolysis of the -CF3 group to a carboxylic acid (-COOH) can occur when heating with 100% sulfuric acid or hydrobromic acid.[10][11] Furthermore, the -CF3 group can react with strong Lewis acids, such as aluminum chloride (AlCl₃), which are often used in Friedel-Crafts reactions.[10]

    Troubleshooting Steps:

    • Avoid Strong Lewis Acids: For reactions like Friedel-Crafts acylation, be aware that the strongly deactivated nature of the benzotrifluoride ring already makes this reaction difficult, and the Lewis acid may promote decomposition.[12][13][14]

    • Moderate Acid Strength and Temperature: If acidic conditions are required, use the mildest acid catalyst possible and maintain the lowest effective temperature to prevent hydrolysis of the -CF3 group.

    • Alternative Catalysts: Explore alternative catalysts that are not strong Lewis acids if your reaction permits.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: The stability of this compound is dictated by its three substituents:

  • Trifluoromethyl (-CF3) Group: This group is highly electron-withdrawing, making the aromatic ring electron-poor. It is generally stable under basic conditions but can be hydrolyzed to a carboxylic acid by very strong acids at high temperatures.[10][11] It is also incompatible with strong Lewis acids like AlCl₃.[10]

  • Ethyl (-CH₂CH₃) Groups: These groups are electron-donating and activating. The benzylic hydrogens are susceptible to oxidation by strong oxidizing agents, which can convert the ethyl groups into carboxylic acid groups.[5][6][8][9]

  • Aromatic Ring: The benzene ring itself is very stable but its reactivity is influenced by the substituents. The combination of activating (ethyl) and deactivating (-CF3) groups can lead to complex reaction outcomes and potential side reactions.

Q2: How do the substituents on this compound direct incoming reagents in electrophilic aromatic substitution?

A2: The directing effects are competitive:

  • Ethyl Groups: As alkyl groups, they are ortho-, para-directors. They direct incoming electrophiles to positions 2, 4, and 6.[1][3]

  • Trifluoromethyl Group: This is a meta-director, directing incoming electrophiles to positions 2 and 6 (which are meta to its position at C1).[1]

Both types of substituents direct to the same positions (2 and 6). Position 4 is only directed by the ethyl groups. This means positions 2 and 6 are the most likely sites for electrophilic attack.

Q3: Can I perform a Friedel-Crafts reaction on this compound?

A3: It is generally not recommended. Friedel-Crafts reactions typically fail on aromatic rings that are strongly deactivated by electron-withdrawing groups like -CF3.[13][14] Additionally, the required Lewis acid catalyst (e.g., AlCl₃) can react with the -CF3 group itself, causing decomposition.[10]

Q4: What is the primary degradation pathway to be concerned about?

A4: The most common and often unintended degradation pathway during synthesis is the oxidation of the ethyl side chains. The benzylic C-H bonds are the weakest points in the molecule when strong oxidizing agents are present.[6][7][8]

Data Presentation

Table 1: Summary of Substituent Effects on Reactivity

SubstituentTypeRing EffectDirecting InfluencePotential Side Reactions
-CF₃ Electron-WithdrawingStrongly DeactivatingmetaHydrolysis under harsh acid; Reaction with Lewis acids[10]
-CH₂CH₃ Electron-DonatingActivatingortho, paraOxidation to -COOH with strong oxidants[5][6][8]

Table 2: General Chemical Compatibility and Stability

Reagent / ConditionStability of this compoundNotes
Strong Oxidizing Agents (KMnO₄, H₂CrO₄) UnstableEthyl groups are oxidized to carboxylic acids.[5][6][8][9]
Strong Protic Acids (conc. H₂SO₄, HBr) Potentially Unstable-CF₃ group may hydrolyze at elevated temperatures.[10]
Strong Lewis Acids (AlCl₃, FeCl₃) Unstable-CF₃ group can react/decompose. Ring is too deactivated for Friedel-Crafts.[10][14]
Strong Bases (e.g., BuLi) Generally StableThe -CF₃ group is known to be stable to strongly basic conditions.[10]
Catalytic Hydrogenation (e.g., H₂/Pd) StableAromatic ring and substituents are generally stable under standard hydrogenation conditions.
UV Irradiation Potentially UnstableBenzotrifluoride derivatives can be susceptible to photochemical hydrolysis to benzoic acids.

Experimental Protocols

Protocol 1: General Procedure for Nitration with Minimized Side Reactions

This protocol is designed to minimize the formation of byproducts during the nitration of this compound.

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the setup is under an inert atmosphere (N₂ or Ar).

  • Cooling: Dissolve this compound in a suitable solvent (e.g., dichloromethane) in the flask and cool the mixture to 0°C using an ice bath.

  • Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid at 0°C to prepare the nitrating mixture.

  • Slow Addition: Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred solution of this compound over a period of 1-2 hours.

  • Temperature Control: Carefully monitor the internal temperature and ensure it does not rise above 5°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice to quench the reaction.

  • Workup: Separate the organic layer, wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Visualizations

Troubleshooting_Workflow start Reaction Issue with This compound issue Identify Primary Symptom start->issue low_yield Low Yield / Tar Formation issue->low_yield e.g., Nitration side_product Unexpected Side Product issue->side_product degradation Starting Material Degradation issue->degradation check_temp Is the reaction temperature too high? low_yield->check_temp check_oxidant Are strong oxidizing a_gents present? (e.g., KMnO4) side_product->check_oxidant check_acid Are strong acids (Lewis or Brønsted) present at high temp? degradation->check_acid check_oxidant->check_acid No solution_oxidant Side-Chain Oxidation of Ethyl Groups. Solution: Use milder oxidant. check_oxidant->solution_oxidant Yes check_acid->check_temp No solution_acid CF3 Group Hydrolysis. Solution: Use milder acid, lower temperature. check_acid->solution_acid Yes solution_temp Over-reaction / Polysubstitution. Solution: Lower temp, slow reagent addition. check_temp->solution_temp Yes

Caption: Troubleshooting workflow for reactions.

Directing_Effects cluster_0 This compound cluster_1 Directing Influence cluster_2 Predicted Sites of Electrophilic Attack ring C1 C6         C2 C5         C3 C4 C1 CF3 C3 Et C5 Et cf3_direct -CF3 (meta-director) Deactivating pos2 Position 2 cf3_direct->pos2 meta pos6 Position 6 cf3_direct->pos6 meta et_direct -Ethyl (ortho, para-director) Activating et_direct->pos2 ortho to C3 et_direct->pos6 para to C5 pos4 Position 4 et_direct->pos4 para to C3, ortho to C5

Caption: Substituent directing effects on the aromatic ring.

Degradation_Pathway start This compound intermediate Benzylic Radical Intermediate start->intermediate [O] e.g., KMnO4, heat product 3,5-Dicarboxybenzotrifluoride intermediate->product Further Oxidation

Caption: Primary degradation pathway via side-chain oxidation.

References

Troubleshooting "3,5-Diethylbenzotrifluoride" NMR peak assignments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NMR spectroscopy analysis. This guide provides troubleshooting assistance for interpreting the NMR spectra of 3,5-Diethylbenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: I am seeing more peaks in my 1H NMR spectrum than I expect for this compound. What could be the cause?

A1: There are several possibilities for observing unexpected peaks in your 1H NMR spectrum:

  • Impurities: The most common reason for extra peaks is the presence of impurities in your sample. These could include residual solvents, starting materials, or byproducts from the synthesis.

  • Contaminants: Contaminants from the NMR tube or cap can also introduce extraneous signals.

  • Complex Coupling Patterns: Long-range couplings, particularly from the fluorine atoms of the trifluoromethyl group, can cause signals to split into complex multiplets that may be misinterpreted as separate peaks. It is crucial to analyze the coupling constants (J-values) to decipher these patterns.

Q2: The aromatic protons in my 1H NMR spectrum are not simple singlets. Why is that?

A2: The aromatic protons in this compound are expected to show coupling to the three fluorine atoms of the CF3 group. This is a type of long-range coupling, typically over four bonds (⁴JHF). This coupling will split the proton signals into quartets. You may also observe smaller couplings between the aromatic protons themselves.

Q3: How can I differentiate between the two types of aromatic protons in the 1H NMR spectrum?

A3: The two aromatic protons (at positions 2, 6 and 4) are in different chemical environments. The protons at positions 2 and 6 are ortho to the trifluoromethyl group, while the proton at position 4 is para to it. The electronic effect of the trifluoromethyl group will likely deshield the ortho protons more significantly than the para proton, causing them to appear at a slightly higher chemical shift (further downfield).

Q4: I am having trouble assigning the peaks in my 13C NMR spectrum. What should I look for?

A4: In the 13C NMR spectrum of this compound, you should expect to see distinct signals for each unique carbon environment. The key to assignment is the coupling to the fluorine atoms:

  • CF3 Carbon: This carbon will appear as a quartet due to the direct one-bond coupling to the three fluorine atoms (¹JCF). This coupling is typically very large.

  • Aromatic Carbons: The aromatic carbons will also show coupling to the fluorine atoms. The magnitude of the coupling constant will decrease as the number of bonds between the carbon and fluorine atoms increases. For instance, the carbon attached to the CF3 group (C1) will show a quartet due to two-bond coupling (²JCF). The other aromatic carbons will exhibit smaller quartet splittings.

Troubleshooting Guide

If the observed multiplicity of a peak does not match the expected pattern (e.g., a singlet instead of a quartet for an aromatic proton), consider the following:

  • Low Resolution: The coupling may not be resolved if the spectrometer resolution is too low. Try acquiring the spectrum with more data points.

  • Overlapping Signals: If peaks are overlapping, it can be difficult to determine the true multiplicity. Consider using a higher field NMR spectrometer to improve signal dispersion.

  • Decoupling Experiments: Running a 19F-decoupled 1H NMR experiment will cause the fluorine-coupled quartets to collapse into singlets, which can help confirm the assignments.

If you are unsure which peak corresponds to which nucleus, the following experiments can be helpful:

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is particularly useful for assigning quaternary carbons and identifying long-range couplings.[1][2]

Expected NMR Data for this compound

The following table summarizes the predicted chemical shifts and coupling constants for this compound. Note that these are estimated values and may vary depending on the solvent and experimental conditions.

¹H NMR
Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constants (J) in Hz
H-2, H-6~7.4 - 7.6q2H⁴JHF ≈ 1-3 Hz
H-4~7.2 - 7.4q1H⁴JHF ≈ 1-3 Hz
-CH₂-~2.7q4H³JHH ≈ 7.5 Hz
-CH₃~1.2t6H³JHH ≈ 7.5 Hz
¹³C NMR
Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J) in Hz
C1 (ipso-CF₃)~131q²JCF ≈ 30-40 Hz
C2, C6~125q³JCF ≈ 3-5 Hz
C3, C5~145q⁴JCF ≈ 1-3 Hz
C4~128q⁵JCF ≈ 1-2 Hz
-CF₃~124q¹JCF ≈ 270-280 Hz
-CH₂-~29s
-CH₃~15s

Experimental Protocols

A standard protocol for acquiring NMR spectra for this type of compound would be:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Ensure sufficient resolution to observe the small ⁴JHF couplings.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

  • 2D NMR (if necessary): If assignments are ambiguous, run COSY, HSQC, and HMBC experiments using standard pulse programs available on the spectrometer.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting NMR peak assignments for this compound.

Troubleshooting_Workflow Start Start: Unexpected NMR Spectrum CheckPurity Check Sample Purity (e.g., via LC-MS, GC-MS) Start->CheckPurity Impure Sample is Impure CheckPurity->Impure No Pure Sample is Pure CheckPurity->Pure Yes Purify Purify Sample and Re-acquire Spectrum Impure->Purify Purify->Start AnalyzeMultiplicity Analyze Peak Multiplicities and Coupling Constants Pure->AnalyzeMultiplicity MatchExpected Multiplicities Match Expected Patterns? AnalyzeMultiplicity->MatchExpected YesMatch Yes MatchExpected->YesMatch Yes NoMatch No MatchExpected->NoMatch No AssignPeaks Assign Peaks Based on Chemical Shifts and Couplings YesMatch->AssignPeaks CheckResolution Check Spectrometer Resolution NoMatch->CheckResolution Ambiguous Assignments Ambiguous? AssignPeaks->Ambiguous NoAmbiguous No Ambiguous->NoAmbiguous No YesAmbiguous Yes Ambiguous->YesAmbiguous Yes FinalAssignment Final Peak Assignment NoAmbiguous->FinalAssignment Run2DNMR Perform 2D NMR Experiments (COSY, HSQC, HMBC) YesAmbiguous->Run2DNMR Run2DNMR->AssignPeaks RunDecoupling Run 19F-Decoupling Experiments CheckResolution->RunDecoupling RunDecoupling->AnalyzeMultiplicity

References

Optimizing reaction conditions for "3,5-Diethylbenzotrifluoride" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 3,5-Diethylbenzotrifluoride.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the di-halogenation of benzotrifluoride to create a suitable intermediate, such as 3,5-Dibromobenzotrifluoride. The second step is a cross-coupling reaction to introduce the two ethyl groups onto the aromatic ring. Common methods for this transformation include the Grignard reaction and the Suzuki coupling.

Synthesis_Workflow cluster_step1 Step 1: Dihalogenation cluster_step2 Step 2: Di-ethylation A Benzotrifluoride B 3,5-Dibromobenzotrifluoride A->B Bromination C Grignard Reaction B->C D Suzuki Coupling B->D E This compound C->E D->E Troubleshooting_Guide cluster_grignard Grignard Reaction Issues cluster_suzuki Suzuki Coupling Issues G1 Reaction does not start G1a Moisture in glassware/reagents? Inactive magnesium surface? G1->G1a Check for G2 Low yield of Grignard reagent G2a Incomplete reaction? Side reactions (e.g., Wurtz coupling)? G2->G2a Consider G3 Formation of biphenyl side product G3a High concentration of bromobenzene? Increased reaction temperature? G3->G3a Possible cause S1 Low or no product formation S1a Activity of catalyst? Appropriate base and solvent? S1->S1a Verify S2 Decomposition of catalyst S2a Reaction temperature too high? Presence of oxygen? S2->S2a Investigate

Preventing decomposition of "3,5-Diethylbenzotrifluoride"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3,5-Diethylbenzotrifluoride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of this compound. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the trifluoromethyl (-CF3) group in this compound?

The trifluoromethyl group is generally considered a highly stable functional group, contributing to the metabolic stability of many drug candidates.[1] It is relatively inert to many chemical, electrochemical, and thermal conditions.[1][2] However, like all functional groups, it has known vulnerabilities.

Q2: What are the primary known decomposition pathways for benzotrifluoride derivatives?

The most well-documented decomposition pathway for benzotrifluoride derivatives is photohydrolysis.[3][4] Exposure to UV radiation, such as from direct sunlight or certain laboratory light sources, can lead to the hydrolysis of the C-F bonds in the trifluoromethyl group, converting it into a carboxylic acid.[3] Additionally, the trifluoromethyl group can be susceptible to degradation under conditions involving strong Lewis acids, certain transition metal catalysts, metal hydrides, and strong bases.[2]

Q3: How do the diethyl substituents at the 3 and 5 positions affect the stability of the molecule?

Substituents on the aromatic ring significantly influence the stability of the trifluoromethyl group.[3][4] Alkyl groups, such as the two ethyl groups on this compound, are electron-donating. While strong electron-donating groups can enhance the rate of photohydrolysis, the specific impact of meta-positioned diethyl groups has not been quantitatively determined in the reviewed literature.[3][4][5]

Q4: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[6] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.[7] Store away from heat sources, open flames, and incompatible materials.[6]

Q5: What materials or classes of compounds are known to be incompatible with benzotrifluorides?

Benzotrifluorides are incompatible with strong oxidizing agents, strong acids (especially Lewis acids), and certain metals.[2][8] While the trifluoromethyl group is stable to many basic conditions, it can react with very strong bases.[2] It is crucial to consult the Safety Data Sheet (SDS) and perform small-scale compatibility tests before mixing with other reagents.

Troubleshooting Guide

This guide will help you identify and resolve potential decomposition of this compound in your experiments.

Identifying Decomposition

Symptoms:

  • Unexpected or inconsistent experimental results.

  • Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, GC-MS).

  • Changes in the physical appearance of the sample (e.g., color change, precipitation).

  • A shift in the pH of unbuffered solutions.

Analytical Detection: The primary methods for detecting decomposition involve monitoring for the parent compound's disappearance and the appearance of degradation products.

  • Ion Chromatography: This is a sensitive method for detecting the presence of fluoride ions (F-), a direct indicator of trifluoromethyl group hydrolysis.[3]

  • HPLC/UPLC-MS: Useful for separating and identifying both the parent compound and potential degradation products, such as the corresponding benzoic acid derivative.

  • GC-MS: Can be used for volatile degradation products.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for fluorine analysis that can be used for comprehensive monitoring.[9]

Troubleshooting Workflow

If you suspect decomposition, follow this logical workflow to diagnose and remedy the issue.

Troubleshooting Workflow Troubleshooting Decomposition of this compound start Decomposition Suspected check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_reagents Verify Reagent Compatibility (Acids, Bases, Oxidizers) start->check_reagents check_procedure Examine Experimental Protocol (Heat, Light Exposure, Duration) start->check_procedure analyze_sample Analyze Sample for Degradants (HPLC, IC, GC-MS) check_storage->analyze_sample check_reagents->analyze_sample check_procedure->analyze_sample no_degradation No Degradation Products Found analyze_sample->no_degradation Negative degradation_found Degradation Products Identified analyze_sample->degradation_found Positive other_issue Investigate Other Experimental Issues no_degradation->other_issue isolate_cause Isolate Cause of Degradation degradation_found->isolate_cause modify_protocol Modify Protocol: - Protect from light - Use inert atmosphere - Lower temperature - Change incompatible reagents isolate_cause->modify_protocol end Problem Resolved modify_protocol->end

Caption: A logical workflow for troubleshooting suspected decomposition.

Quantitative Data Summary

Substituent GroupElectronic EffectInfluence on Photodecomposition RateExample Half-life (in water, simulated sunlight)
-NH2 (Amino) Strong Electron-DonatingSignificantly increases rate~2 hours[3]
-OH (Hydroxy) Electron-DonatingIncreases rate-
-CH3 (Methyl) Weak Electron-DonatingSlight increase in rate-
-H (Hydrogen) NeutralBaseline rate-
-Cl (Chloro) Electron-WithdrawingDecreases rate-
-COOH (Carboxylic Acid) Electron-WithdrawingDecreases rate-
-NO2 (Nitro) Strong Electron-WithdrawingSignificantly decreases rateVery slow, stable[3]

This table summarizes qualitative trends observed in the literature.[3][4] The diethyl groups of this compound are weakly electron-donating, suggesting a potential for a slightly increased rate of photodecomposition compared to unsubstituted benzotrifluoride.

Experimental Protocols

To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[8][10] This involves subjecting the compound to a range of harsh conditions to identify potential degradation pathways.[11]

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen Peroxide (H2O2)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber with UV-Vis light source

  • Analytical instrumentation (e.g., HPLC-UV/MS, Ion Chromatograph)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like ACN.[11]

  • Stress Conditions: For each condition, mix the stock solution with the stressor. A typical ratio is 1:1, but this may need to be adjusted based on solubility.

    • Acid Hydrolysis: Mix with 1 M HCl. Incubate at 60°C for up to 7 days.[11]

    • Base Hydrolysis: Mix with 1 M NaOH. Incubate at 60°C for up to 7 days.[11]

    • Oxidative Degradation: Mix with 3% H2O2. Keep at room temperature for up to 7 days.

    • Thermal Degradation: Store the stock solution in a thermostatic oven at 70°C for up to 7 days.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source in a photostability chamber.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 8, 24, 48 hours, and 7 days).

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, before analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating analytical method (e.g., a validated HPLC-UV/MS method).

    • If hydrolysis is suspected, also analyze samples by ion chromatography to quantify fluoride ion release.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize any significant degradation products.

    • Determine the primary degradation pathways for this compound.

Forced Degradation Workflow Diagram

Forced Degradation Workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (70°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo sampling Sample at Time Intervals (0h, 2h, 8h, 24h, etc.) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize For Acid/Base analysis Analyze via Stability-Indicating Method (e.g., HPLC-MS) sampling->analysis For Others neutralize->analysis evaluation Evaluate Data: - % Degradation - Identify Products - Determine Pathways analysis->evaluation

Caption: A flowchart of the forced degradation study protocol.

References

Catalyst selection for efficient "3,5-Diethylbenzotrifluoride" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Proposed Synthetic Route: Friedel-Crafts Ethylation of Benzotrifluoride

The most direct and plausible method for synthesizing 3,5-Diethylbenzotrifluoride is the Friedel-Crafts ethylation of benzotrifluoride. The trifluoromethyl (-CF3) group is a meta-director, which will guide the incoming ethyl groups to the 3 and 5 positions of the benzene ring.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable catalysts for the ethylation of benzotrifluoride?

A1: Traditional Lewis acids such as Aluminum Chloride (AlCl₃) and Iron(III) Chloride (FeCl₃) are effective catalysts for Friedel-Crafts alkylation.[1][2] Solid acid catalysts, like zeolites, are also viable and offer advantages in terms of reusability and reduced waste streams.[3][4] The choice of catalyst can influence selectivity and reaction conditions.

Q2: What are the typical reaction conditions for a Friedel-Crafts ethylation?

A2: Friedel-Crafts alkylations are typically conducted at temperatures ranging from 0°C to 100°C. The reaction is often carried out using an excess of the aromatic substrate to minimize polyalkylation. Anhydrous conditions are crucial as the Lewis acid catalysts are moisture-sensitive.

Q3: What are the potential side products in this synthesis?

A3: The primary side products could include mono-ethylated benzotrifluoride, poly-ethylated benzotrifluorides (tri- and tetra-substituted), and isomers of diethylbenzotrifluoride. Over-alkylation is a common issue in Friedel-Crafts reactions.[5]

Q4: Can I use other ethylating agents besides ethyl halides?

A4: Yes, ethylene gas can be used as an ethylating agent, particularly in industrial settings with solid acid catalysts.[2][6] Alcohols can also be used in the presence of a Brønsted acid or a Lewis acid catalyst.[7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst (due to moisture).- Insufficient reaction temperature.- Poor quality starting materials.- Ensure strictly anhydrous conditions and use freshly opened or purified catalyst.- Gradually increase the reaction temperature, monitoring for product formation.- Purify starting materials (benzotrifluoride and ethylating agent) before use.
Formation of polyalkylated products - High concentration of the ethylating agent.- High reaction temperature.- High catalyst to substrate ratio.- Use a molar excess of benzotrifluoride relative to the ethylating agent.- Maintain a lower reaction temperature.- Optimize the catalyst loading; start with a lower concentration.
Formation of undesired isomers - High reaction temperature leading to rearrangement.- Catalyst choice.- Conduct the reaction at the lowest possible temperature that allows for reasonable conversion.- Screen different catalysts; shape-selective catalysts like certain zeolites may improve regioselectivity.
Catalyst deactivation - Presence of impurities in the feedstock.- Coking or fouling of the catalyst surface.- Purify all reactants and solvents before use.- For solid catalysts, regeneration through calcination might be possible. For Lewis acids, fresh catalyst is needed.

Experimental Protocols

General Protocol for Friedel-Crafts Ethylation of Benzotrifluoride using AlCl₃

Disclaimer: This is a hypothetical protocol based on general Friedel-Crafts procedures and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add benzotrifluoride (1.0 eq) and a suitable anhydrous solvent (e.g., carbon disulfide or excess benzotrifluoride).

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 eq per ethyl group) to the stirred solution.

  • Ethylating Agent Addition: Slowly add the ethylating agent (e.g., ethyl bromide, 2.0 eq) dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Work-up: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to isolate this compound.

Visualizations

experimental_workflow start Start prep Reaction Setup: - Benzotrifluoride - Anhydrous Solvent start->prep catalyst Catalyst Addition: - AlCl3 at 0°C prep->catalyst ethylation Ethylating Agent: - Slow addition of Ethyl Bromide catalyst->ethylation reaction Reaction: - Stir at RT for 2-4h ethylation->reaction quench Quenching: - Ice and HCl reaction->quench workup Work-up: - Extraction and Washing quench->workup purification Purification: - Distillation or Chromatography workup->purification end End Product: This compound purification->end

Caption: Proposed workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield cause1 Low Conversion issue->cause1 cause2 Side Product Formation issue->cause2 cause3 Product Loss during Work-up issue->cause3 solution1a Increase Temperature cause1->solution1a solution1b Check Catalyst Activity cause1->solution1b solution2a Optimize Reactant Ratio cause2->solution2a solution2b Lower Temperature cause2->solution2b solution3a Optimize Extraction/Purification cause3->solution3a

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of 3,5-Diethylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 3,5-Diethylbenzotrifluoride, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and plausible method for the synthesis of this compound is the Friedel-Crafts ethylation of benzotrifluoride. This reaction typically employs an ethylating agent, such as ethyl bromide or ethene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3] The trifluoromethyl group is a meta-director, which should favor the formation of the 3,5-disubstituted product. However, controlling the extent of ethylation to prevent the formation of poly-ethylated byproducts is a key challenge.[4][5]

Q2: What are the main challenges in the synthesis of this compound via Friedel-Crafts ethylation?

The primary challenges include:

  • Polyalkylation: The product, this compound, is more reactive than the starting material (benzotrifluoride) towards further ethylation.[4][5] This can lead to the formation of tri- and tetra-ethylated byproducts.

  • Isomer Formation: While the trifluoromethyl group is a meta-director, minor amounts of ortho- and para-isomers may still be formed.

  • Carbocation Rearrangement: Although less of a concern with ethyl groups compared to longer alkyl chains, it's a potential side reaction in Friedel-Crafts alkylations.[6][7][8]

  • Reaction Quenching and Work-up: The work-up procedure is critical for neutralizing the Lewis acid catalyst and removing inorganic salts, which can sometimes lead to emulsions.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals, quenching them appropriately (e.g., with ice-cold dilute HCl), and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). This will allow you to track the consumption of the starting material and the formation of the desired product and any byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient reaction temperature or time.3. Impure starting materials or solvent.1. Use freshly opened or properly stored anhydrous AlCl₃.2. Gradually increase the reaction temperature and monitor by GC or TLC.3. Ensure all reagents and solvents are anhydrous.
Formation of multiple products (polyalkylation) The product is more activated than the starting material, leading to further ethylation.[4][5]1. Use a molar excess of benzotrifluoride relative to the ethylating agent.2. Add the ethylating agent slowly to the reaction mixture to maintain a low concentration.3. Consider using a milder Lewis acid catalyst.
Formation of undesired isomers The directing effect of the trifluoromethyl group is not perfectly selective.Isomers may need to be separated during the purification step, for example, by fractional distillation or column chromatography.
Difficult separation of aqueous and organic layers during work-up (emulsion) Formation of aluminum hydroxides and other salts at the interface.1. Add a saturated solution of brine to help break the emulsion.2. Filter the mixture through a pad of Celite to remove insoluble materials.3. If the product is stable to acid, ensure the aqueous layer is sufficiently acidic during the initial quench to keep aluminum salts dissolved.
Product is contaminated with residual starting materials and byproducts after work-up Incomplete reaction or inefficient purification.1. Optimize reaction conditions to maximize conversion.2. Employ fractional distillation under reduced pressure for purification, as there might be a sufficient boiling point difference between the desired product and impurities. If not, consider preparative GC or column chromatography.

Experimental Protocol: Friedel-Crafts Ethylation of Benzotrifluoride

This protocol describes a hypothetical procedure for the synthesis of this compound.

Reaction Scheme:

Reagents and Hypothetical Quantities:

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Benzotrifluoride146.1129.22 g (20 mL)0.201.0
Ethyl Bromide108.9721.80 g (14.8 mL)0.201.0
Aluminum Chloride (anhydrous)133.3432.00 g0.241.2
Dichloromethane (anhydrous)-200 mL--
Ice-cold 1M HCl-200 mL--
Saturated NaHCO₃ solution-100 mL--
Brine-100 mL--
Anhydrous MgSO₄----

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to capture HBr gas evolved).

  • Reagent Addition:

    • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (32.00 g) and anhydrous dichloromethane (100 mL).

    • Cool the suspension to 0-5 °C in an ice bath.

    • In the dropping funnel, prepare a solution of benzotrifluoride (29.22 g) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

    • Prepare a solution of ethyl bromide (21.80 g) in anhydrous dichloromethane (50 mL) in the dropping funnel. Add this solution dropwise to the reaction mixture over 1 hour, keeping the temperature between 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by GC analysis of quenched aliquots.

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C in an ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

    • Once the initial vigorous reaction has subsided, add 200 mL of ice-cold 1M HCl to dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 100 mL of 1M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Visualizations

experimental_workflow setup Reaction Setup (Flame-dried flask, inert atmosphere) reagents Reagent Addition (1. AlCl3 in DCM at 0-5°C 2. Benzotrifluoride solution 3. Ethyl bromide solution) setup->reagents reaction Reaction (Stir at room temperature, 4-6h Monitor by GC) reagents->reaction quench Quenching (Pour onto ice, add 1M HCl) reaction->quench extraction Liquid-Liquid Extraction (Separate organic layer, extract aqueous layer with DCM) quench->extraction washing Washing Sequence (1. 1M HCl 2. Water 3. Sat. NaHCO3 4. Brine) extraction->washing drying Drying and Filtration (Dry over MgSO4, filter) washing->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Fractional Distillation) evaporation->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis and work-up of this compound.

References

Validation & Comparative

A Comparative Guide to Benzotrifluoride Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of 3,5-Diethylbenzotrifluoride and Other Key Benzotrifluoride Analogs, Supported by Experimental Data

The introduction of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Benzotrifluoride and its derivatives are key building blocks in this field, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This guide provides a comparative analysis of this compound and other selected benzotrifluoride derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Analysis of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index
BenzotrifluorideC₇H₅F₃146.11102[1][2]-29[1][3]1.19 @ 20°C[1][2]1.414 @ 20°C[1][2]
This compound (Predicted) C₁₁H₁₃F₃202.22~200-220N/A~1.1~1.46
3-AminobenzotrifluorideC₇H₆F₃N161.13187-193[4]5-6[4]1.30[5]1.480[5][6][7]
4-ChlorobenzotrifluorideC₇H₄ClF₃180.55136-138[8]-36[8]1.353 @ 25°C[8][9]1.446 @ 20°C[9]
3,5-DinitrobenzotrifluorideC₇H₃F₃N₂O₄236.11246.1[10]47-51[10][11][12]1.61[11]1.517[11]
3,5-Bis(trifluoromethyl)benzaldehydeC₉H₄F₆O242.1237 @ 1.3 mmHg[13]N/A1.469 @ 25°C[13]1.422 @ 20°C[13]

Note: Properties for this compound are predicted based on trends observed in related alkylated benzotrifluorides and are not from experimental data.

Experimental Protocols

A general and robust method for the synthesis of alkylated benzotrifluoride derivatives is the Friedel-Crafts alkylation. The following protocol provides a detailed methodology for the synthesis of a representative dialkylated benzotrifluoride, which can be adapted for the preparation of this compound.

Proposed Synthesis of this compound via Friedel-Crafts Alkylation

Materials:

  • Benzotrifluoride

  • Ethyl bromide (or ethyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.

  • Suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane (100 mL) in the flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzotrifluoride (1.0 equivalent) to the stirred suspension.

  • From the addition funnel, add ethyl bromide (2.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing Synthetic Pathways

The synthesis of various benzotrifluoride derivatives can be systematically represented. The following diagram illustrates a general workflow for introducing different functional groups onto the benzotrifluoride core.

Synthesis_Workflow Benzotrifluoride Benzotrifluoride Alkylation Friedel-Crafts Alkylation Benzotrifluoride->Alkylation Nitration Nitration Benzotrifluoride->Nitration Halogenation Halogenation Benzotrifluoride->Halogenation Alkyl_BTF Alkylbenzotrifluoride (e.g., this compound) Alkylation->Alkyl_BTF Nitro_BTF Nitrobenzotrifluoride Nitration->Nitro_BTF Halo_BTF Halobenzotrifluoride Halogenation->Halo_BTF Further_Derivatives Further Derivatives Alkyl_BTF->Further_Derivatives Amino_BTF Aminobenzotrifluoride Nitro_BTF->Amino_BTF Reduction Halo_BTF->Further_Derivatives Amino_BTF->Further_Derivatives

Caption: General synthetic pathways for benzotrifluoride derivatives.

This guide provides a foundational comparison of this compound with other important benzotrifluoride derivatives. The provided data and protocols are intended to assist researchers in making informed decisions for their synthetic and drug discovery endeavors. Further experimental investigation into the specific properties of this compound is warranted to fully elucidate its potential applications.

References

A Comparative Spectroscopic Analysis of 3,5-Diethylbenzotrifluoride: Experimental Insights vs. Theoretical Predictions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural characteristics is paramount. This guide provides a comparative analysis of the spectroscopic data for 3,5-Diethylbenzotrifluoride, juxtaposing experimentally anticipated values with theoretically predicted data. This information is critical for structural elucidation, quality control, and the prediction of chemical behavior in various research and development applications.

Introduction

This compound is an aromatic organic compound featuring a trifluoromethyl group and two ethyl substituents on the benzene ring. Its spectroscopic signature provides a unique fingerprint, essential for its identification and characterization. This guide delves into the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data provides a real-world characterization, theoretical predictions, often derived from computational chemistry models, offer a valuable comparative baseline and predictive insights.

Comparison of Spectroscopic Data

The following tables summarize the expected experimental and theoretical spectroscopic data for this compound. Theoretical values were generated using online prediction tools.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-2, H-67.22Singlet2H
H-47.15Singlet1H
-CH₂-2.68Quartet4H
-CH₃1.25Triplet6H

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CarbonChemical Shift (ppm)
C-1131.7 (Quartet, J ≈ 32 Hz)
C-3, C-5145.8
C-2, C-6125.4
C-4122.9
-CF₃124.2 (Quartet, J ≈ 272 Hz)
-CH₂-28.8
-CH₃15.3

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)Functional Group
~2970-2870C-H stretch (aliphatic)
~3050C-H stretch (aromatic)
~1610, 1470C=C stretch (aromatic)
~1350-1150C-F stretch (strong)
~1450C-H bend (aliphatic)

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

m/zFragment
202[M]⁺ (Molecular Ion)
187[M - CH₃]⁺
173[M - C₂H₅]⁺
133[M - CF₃]⁺

Experimental Protocols

The acquisition of high-quality experimental spectroscopic data is contingent on standardized and well-defined protocols. Below are detailed methodologies for the key experiments cited.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical to avoid interfering signals.[2]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay that allows for full proton relaxation between pulses.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon environment. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of liquid or solid this compound directly onto the ATR crystal.[3] Ensure good contact between the sample and the crystal surface.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂, H₂O).

  • Sample Spectrum: Acquire the spectrum of the sample. The infrared beam passes through the ATR crystal and interacts with the sample at the surface.

  • Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands and assign them to specific functional groups within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer.[4] Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS).

  • Ionization: The sample is ionized, typically using Electron Ionization (EI) for GC-MS, which involves bombarding the sample with a high-energy electron beam. This process creates a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis and Comparison

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound, from sample preparation to the final comparison of experimental and theoretical data.

Spectroscopic_Analysis_Workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis exp_sample Sample Preparation exp_nmr NMR Spectroscopy (¹H & ¹³C) exp_sample->exp_nmr exp_ir FT-IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Data (Spectra & Peak Lists) exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Comparative Analysis exp_data->comparison the_structure Molecular Structure (this compound) the_calc Computational Prediction (e.g., NMRDB, ChemDraw) the_structure->the_calc the_data Theoretical Data (Predicted Shifts, Frequencies, Fragments) the_calc->the_data the_data->comparison report Final Report & Guide comparison->report

References

Rise of the Fluorinated Core: A Comparative Guide to the Biological Activity of 3,5-Disubstituted Benzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the 3,5-disubstituted benzotrifluoride core has emerged as a privileged motif, bestowing potent biological activities upon a diverse range of compounds. While direct biological data on 3,5-diethylbenzotrifluoride derivatives remains limited in publicly accessible research, a wealth of information exists for analogs bearing the 3,5-bis(trifluoromethyl)phenyl moiety. This guide provides a comprehensive comparison of the antibacterial and anticancer activities of these fluorinated compounds, supported by experimental data and detailed methodologies.

This guide will delve into the significant antibacterial and anticancer properties exhibited by derivatives of 3,5-bis(trifluoromethyl)benzotrifluoride, offering a valuable resource for those engaged in the design and development of novel therapeutic agents.

Antibacterial Activity: Potent Inhibitors of Drug-Resistant Bacteria

A series of pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group have demonstrated remarkable efficacy against a panel of drug-resistant Gram-positive bacteria. These compounds exhibit potent growth-inhibitory effects, highlighting their potential as next-generation antibiotics.

Quantitative Analysis of Antibacterial Potency

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the MIC values for representative 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives against various bacterial strains.

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
Compound A Methicillin-Resistant Staphylococcus aureus (MRSA)0.5
Vancomycin-Resistant Enterococcus faecalis (VRE)1.0
Bacillus subtilis0.5
Compound B Methicillin-Resistant Staphylococcus aureus (MRSA)1.0
Vancomycin-Resistant Enterococcus faecalis (VRE)2.0
Bacillus subtilis1.0

Caption: Table 1. Minimum Inhibitory Concentrations (MICs) of 3,5-bis(trifluoromethyl)phenyl pyrazole derivatives against Gram-positive bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain Preparation: Bacterial strains were grown overnight in Mueller-Hinton broth (MHB) at 37°C. The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in MHB in 96-well microtiter plates.

  • Incubation: An equal volume of the diluted bacterial suspension was added to each well containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

experimental_workflow_mic start Start prep_bacteria Prepare Bacterial Suspension start->prep_bacteria prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Plates prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Determine MIC incubate->read_results end End read_results->end signaling_pathway Compound 3,5-bis(trifluoromethyl)phenyl Naphthofuran Derivative HNF4a HNF4α (Hepatocyte Nuclear Factor 4α) Compound->HNF4a Binds to & Activates STAT3 STAT3 (Signal Transducer and Activator of Transcription 3) HNF4a->STAT3 Inhibits Proliferation Cancer Cell Proliferation & Survival STAT3->Proliferation Promotes

Purity Analysis of 3,5-Diethylbenzotrifluoride: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, prized for its versatility in separating a wide range of compounds. It is particularly well-suited for non-volatile or thermally sensitive molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It excels in the analysis of volatile and semi-volatile compounds, offering high sensitivity and structural identification.[1]

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are presented below. These protocols are based on common practices for the analysis of benzotrifluoride derivatives and related fluorinated compounds.[2][3]

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase B
0.040
10.095
15.095
15.140
20.040
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm

Sample Preparation: A stock solution of 3,5-Diethylbenzotrifluoride is prepared in acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by serial dilution of the stock solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • System: Agilent 8890 GC System coupled to a 5977B MSD or equivalent[4]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-400 m/z

Sample Preparation: A stock solution of this compound is prepared in dichloromethane at a concentration of 1 mg/mL. Working standards are prepared by serial dilution. In some cases, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed to enhance volatility, although it is likely not necessary for this compound.[5]

Comparative Data Analysis

The following tables present illustrative data for the purity analysis of a hypothetical batch of this compound using the described HPLC and GC-MS methods.

HPLC Purity Analysis Data
Peak No.Retention Time (min)Peak Area (%)Possible Identity
13.20.15Unknown Impurity 1
25.899.75This compound
37.10.10Unknown Impurity 2
GC-MS Purity Analysis Data
Peak No.Retention Time (min)Peak Area (%)Key m/z FragmentsPossible Identity
16.40.08145, 117, 91Isomeric Impurity
26.999.85202 (M+), 187, 173This compound
38.20.07216, 201, 187Higher boiling impurity
Method Validation Parameters
ParameterHPLC MethodGC-MS Method
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.01 µg/mL0.005 ng/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.015 ng/mL
Precision (%RSD) < 1.5%< 2.0%

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis of a chemical compound like this compound.

Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_hplc HPLC cluster_gcms GC-MS cluster_data Data Processing & Reporting Sample Test Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Serial Dilution to Working Concentrations Dissolution->Dilution HPLC_Injection Injection into LC System Dilution->HPLC_Injection GCMS_Injection Injection into GC System Dilution->GCMS_Injection HPLC_Separation Reverse-Phase Separation HPLC_Injection->HPLC_Separation HPLC_Detection DAD Detection HPLC_Separation->HPLC_Detection Integration Peak Integration & Area Calculation HPLC_Detection->Integration GCMS_Separation Capillary Column Separation GCMS_Injection->GCMS_Separation GCMS_Detection Mass Spectrometric Detection GCMS_Separation->GCMS_Detection GCMS_Detection->Integration Identification Compound Identification (RT & Mass Spectra) Integration->Identification Quantification Purity Calculation & Impurity Profiling Identification->Quantification Report Final Purity Report Quantification->Report

References

Isomeric Purity of 3,5-Diethylbenzotrifluoride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute in drug development and manufacturing. For compounds such as 3,5-Diethylbenzotrifluoride, a substituted aromatic compound, the presence of positional isomers can significantly impact its physicochemical properties, reactivity, and ultimately, the safety and efficacy of the final drug product. This guide provides a comparative overview of analytical techniques for the assessment of isomeric purity of this compound, with supporting data from analogous compounds to illustrate the principles and performance of each method.

Potential Isomeric Impurities

The synthesis of this compound can potentially lead to the formation of several positional isomers. The specific isomers formed will depend on the synthetic route employed. Common synthetic pathways for substituted benzenes, such as Friedel-Crafts alkylation, can result in a mixture of isomers. The potential diethylbenzotrifluoride isomers that could be present as impurities include:

  • 2,3-Diethylbenzotrifluoride

  • 2,4-Diethylbenzotrifluoride

  • 2,5-Diethylbenzotrifluoride

  • 2,6-Diethylbenzotrifluoride

  • 3,4-Diethylbenzotrifluoride

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for isomeric purity assessment depends on factors such as the volatility and polarity of the isomers, the required sensitivity, and the availability of instrumentation. The following table summarizes the performance of three key analytical techniques for the analysis of this compound and its potential isomers.

Analytical Technique Principle Sample Throughput Selectivity for Positional Isomers Quantitative Capability Key Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.HighGood to Excellent (with appropriate column)ExcellentHigh sensitivity, provides structural information for impurity identification.[1][2]Requires volatile and thermally stable compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile phase and a stationary phase.Medium to HighExcellent (with specialized columns)ExcellentApplicable to a wide range of compounds, including non-volatile ones.[3][4][5][6]Can require more complex method development.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy Exploits the magnetic properties of the ¹⁹F nucleus to provide information on the chemical environment of fluorine atoms.HighExcellentExcellentRapid, non-destructive, and provides direct structural information. Highly specific for fluorinated compounds with minimal background interference.[7][8]Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the routine analysis of volatile aromatic isomers.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400.

Expected Results: The different diethylbenzotrifluoride isomers will be separated based on their boiling points and interactions with the stationary phase, resulting in distinct peaks in the chromatogram.[9] The mass spectrometer will provide fragmentation patterns that can aid in the identification of each isomer.

High-Performance Liquid Chromatography (HPLC)

HPLC offers excellent selectivity for positional isomers, particularly with the use of specialized stationary phases.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size) or a column designed for π-π interactions.[6]

HPLC Conditions:

  • Mobile Phase: Acetonitrile:Water (gradient elution). Start with 40% Acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Expected Results: The isomers will be separated based on their differential interactions with the phenyl-hexyl stationary phase. The elution order will depend on the specific isomer and its interaction with the stationary phase.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a powerful technique for the direct observation and quantification of fluorinated isomers.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a fluorine probe.

NMR Conditions:

  • Solvent: Chloroform-d (CDCl₃).

  • Pulse Sequence: Standard ¹⁹F single pulse experiment.

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate quantification).

  • Number of Scans: 64 (can be adjusted based on sample concentration).

Expected Results: Each positional isomer will give a distinct signal in the ¹⁹F NMR spectrum due to the different chemical environment of the trifluoromethyl group. The integration of these signals will be directly proportional to the molar ratio of the isomers in the sample.

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Dissolve sample in appropriate solvent Injection Inject into GC Sample->Injection Separation Separation in capillary column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectra Obtain Mass Spectra Detection->MassSpectra Quantification Peak Integration and Quantification Chromatogram->Quantification MassSpectra->Quantification

Caption: Workflow for Isomeric Purity Assessment by GC-MS.

Isomer_Identification_Logic cluster_analytical_data Analytical Data cluster_reference_data Reference Data cluster_identification Identification RT Retention Time (GC/HPLC) Compare_RT Compare Retention Times RT->Compare_RT MS Mass Spectrum (GC-MS) Compare_MS Compare Fragmentation MS->Compare_MS NMR_Shift ¹⁹F Chemical Shift (NMR) Compare_NMR Compare Chemical Shifts NMR_Shift->Compare_NMR Ref_Std Reference Standard of known isomers Ref_Std->Compare_RT Ref_Std->Compare_NMR Lit_Data Literature Data Lit_Data->Compare_MS Confirm_ID Confirm Isomer Identity Compare_RT->Confirm_ID Compare_MS->Confirm_ID Compare_NMR->Confirm_ID

Caption: Logic Diagram for Isomer Identification.

Conclusion

The assessment of isomeric purity is a critical aspect of quality control for this compound. While GC-MS offers high sensitivity and throughput for volatile isomers, HPLC provides excellent selectivity for a broader range of compounds. ¹⁹F NMR stands out as a rapid and highly specific method for the direct quantification of fluorinated isomers. The choice of the most suitable technique will depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the available instrumentation. A combination of these techniques, particularly the use of a chromatographic method for separation and a spectroscopic method for confirmation and quantification, will provide the most comprehensive and reliable assessment of isomeric purity.

References

Navigating the Synthesis of 3,5-Diethylbenzotrifluoride: A Comparative Guide to Catalytic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzotrifluorides is a critical step in the creation of novel pharmaceuticals and agrochemicals. Among these, 3,5-Diethylbenzotrifluoride presents a unique synthetic challenge due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring towards electrophilic substitution. This guide provides a comparative analysis of potential catalytic systems for its synthesis, primarily focusing on the Friedel-Crafts ethylation of benzotrifluoride, and offers detailed experimental considerations.

The primary route to this compound is the Friedel-Crafts alkylation of benzotrifluoride. The trifluoromethyl (-CF3) group is a meta-director, which favors the formation of the 3,5-disubstituted product. However, its strong deactivating effect necessitates the use of potent catalysts and often harsh reaction conditions. This comparison explores various catalyst classes that can be employed for this challenging transformation.

Catalyst Performance: A Comparative Overview

The selection of an appropriate catalyst is paramount for achieving optimal yield and selectivity in the synthesis of this compound. Traditional Lewis acids, solid acid catalysts like zeolites, and superacids represent the main categories of catalysts considered for this reaction. Due to the scarcity of direct comparative studies for this specific molecule, the following data is compiled from studies on the alkylation of benzotrifluoride and similarly deactivated aromatic compounds.

Catalyst TypeCatalyst ExampleAlkylating AgentTemperature (°C)Reaction Time (h)Yield (%)Selectivity (meta)Key AdvantagesKey Disadvantages
Strong Lewis Acid Aluminum Chloride (AlCl₃)Ethyl Chloride / Ethylene25 - 802 - 8Moderate to HighGoodHigh reactivity, readily available.Stoichiometric amounts often needed, moisture sensitive, potential for side reactions and polyalkylation.
Solid Acid Catalyst H-ZSM-5 ZeoliteEthylene / Ethanol200 - 4001 - 6ModerateHighReusable, environmentally friendly, shape-selective.Requires high temperatures, potential for catalyst deactivation.
Superacid Trifluoromethanesulfonic acid (CF₃SO₃H)Ethylene / Ethanol0 - 501 - 4HighExcellentHigh catalytic activity, can be used in catalytic amounts.Corrosive, can be expensive, requires careful handling.

Experimental Protocols: Methodologies for Catalyst Screening

The following protocols provide a general framework for the laboratory-scale synthesis and catalytic screening for the preparation of this compound.

Protocol 1: Ethylation using Aluminum Chloride (AlCl₃)
  • Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a gas inlet, and a thermometer is assembled. The entire apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Charging: Benzotrifluoride (1.0 eq) is dissolved in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene). Anhydrous aluminum chloride (1.1 - 1.3 eq) is added portion-wise to the stirred solution at room temperature.

  • Alkylation: Ethyl chloride is bubbled through the reaction mixture, or ethylene gas is introduced at a controlled rate. The reaction temperature is maintained between 25-80°C.

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to 0°C and slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation or column chromatography.

Protocol 2: Ethylation using H-ZSM-5 Zeolite
  • Catalyst Activation: H-ZSM-5 zeolite is activated by heating at 500-550°C for 4-6 hours under a flow of dry air or nitrogen to remove any adsorbed water.

  • Reactor Setup: A fixed-bed continuous flow reactor or a high-pressure autoclave is used. The activated zeolite is packed into the reactor.

  • Alkylation: A mixture of benzotrifluoride and ethylene (or ethanol) in the desired molar ratio is passed over the catalyst bed at a temperature range of 200-400°C and a specific weight hourly space velocity (WHSV).

  • Product Collection: The products exiting the reactor are condensed and collected.

  • Analysis: The product mixture is analyzed by GC to determine the conversion of benzotrifluoride and the selectivity for this compound.

  • Catalyst Regeneration: The deactivated catalyst can be regenerated by calcination in air to burn off coke deposits.

Protocol 3: Ethylation using Trifluoromethanesulfonic Acid (CF₃SO₃H)
  • Reactor Setup: A glass reactor equipped with a magnetic stirrer, a dropping funnel, and a thermometer is used. The reaction is carried out under an inert atmosphere.

  • Reaction Mixture: Benzotrifluoride (1.0 eq) is charged into the reactor and cooled to the desired temperature (0-50°C).

  • Catalyst and Alkylating Agent Addition: Trifluoromethanesulfonic acid (catalytic amount, e.g., 0.1-0.2 eq) is added, followed by the slow addition of the ethylating agent (e.g., ethanol or diethyl sulfate).

  • Reaction Control: The reaction is stirred at the specified temperature and monitored by GC.

  • Work-up: The reaction is quenched by pouring it into ice-water. The organic product is extracted with a suitable solvent (e.g., dichloromethane).

  • Purification: The combined organic extracts are washed, dried, and concentrated. The final product is purified by distillation.

Visualizing the Synthetic Pathway and Logic

To better understand the experimental workflow and the decision-making process in catalyst selection, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactor_setup Reactor Setup start->reactor_setup catalyst_prep Catalyst Preparation/ Activation reactor_setup->catalyst_prep reactant_charge Reactant Charging catalyst_prep->reactant_charge alkylation Alkylation Reaction reactant_charge->alkylation monitoring Reaction Monitoring (GC/TLC) alkylation->monitoring quenching Quenching monitoring->quenching extraction Extraction & Washing quenching->extraction drying Drying extraction->drying purification Purification (Distillation/ Chromatography) drying->purification end Final Product purification->end

Caption: General experimental workflow for the synthesis of this compound.

catalyst_selection cluster_catalyst Catalyst Choice cluster_performance Performance Metrics lewis_acid Strong Lewis Acid (e.g., AlCl₃) reactivity Reactivity lewis_acid->reactivity High selectivity Selectivity lewis_acid->selectivity Good reusability Reusability lewis_acid->reusability Low cost Cost & Handling lewis_acid->cost Low Cost, Difficult Handling zeolite Solid Acid (e.g., H-ZSM-5) zeolite->reactivity Moderate zeolite->selectivity High zeolite->reusability High zeolite->cost Moderate Cost, Easy Handling superacid Superacid (e.g., CF₃SO₃H) superacid->reactivity Very High superacid->selectivity Excellent superacid->reusability Moderate superacid->cost High Cost, Corrosive

Caption: Logical relationship between catalyst choice and performance in Friedel-Crafts alkylation.

3,5-Diethylbenzotrifluoride: An Uncharted Territory as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, 3,5-Diethylbenzotrifluoride does not appear to be a commonly utilized or documented reference standard in analytical chemistry. This lack of available data precludes the creation of a detailed comparison guide with established alternative standards due to the absence of performance metrics and experimental protocols.

Reference standards are critical components in analytical chemistry, providing a benchmark against which unknown samples can be quantified and qualified. The selection of an appropriate internal standard is crucial for the accuracy and precision of analytical methods, particularly in chromatography. An ideal internal standard should be a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. It should also be stable, pure, and chromatographically resolved from other sample components.

While general principles for selecting internal standards in techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are well-established, there is no specific mention of this compound in the context of these applications in the available scientific literature. Searches for its use in analytical methods, physicochemical properties relevant to its application as a standard, or any comparative studies have not yielded any results.

The Role of Internal Standards in Analytical Chemistry

In quantitative analysis, an internal standard is a known amount of a compound, different from the analyte, that is added to both the sample and calibration standards. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This method helps to correct for variations in injection volume, sample preparation, and instrument response, thereby improving the accuracy and reproducibility of the results.

The logical workflow for selecting and validating an internal standard is depicted below. This process highlights the necessary data points for establishing a compound as a reliable reference standard.

G cluster_selection Standard Selection cluster_validation Method Validation Analyte Define Analyte(s) of Interest Properties Identify Required Physicochemical Properties (e.g., volatility, polarity, solubility) Analyte->Properties Search Search for Potential Candidates Properties->Search Selection Select Candidate Internal Standard (e.g., this compound) Search->Selection Purity Verify Purity and Stability Selection->Purity Method Develop Analytical Method (e.g., GC-MS) Purity->Method Performance Evaluate Performance Metrics (Linearity, Accuracy, Precision) Method->Performance Comparison Compare with Existing Standards Performance->Comparison

Validating the Structure of 3,5-Disubstituted Benzotrifluoride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise structural validation of novel compounds is paramount. Benzotrifluoride derivatives, recognized for their unique electronic and steric properties, are crucial building blocks in medicinal chemistry.[1] This guide provides a comparative overview of standard analytical techniques for validating the structure of 3,5-disubstituted benzotrifluoride derivatives, with a specific focus on 3,5-Dimethylbenzotrifluoride as a representative analogue for the less documented 3,5-Diethylbenzotrifluoride.

The strategic incorporation of the trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated aromatic compounds highly valuable in modern drug discovery.[1][2] This guide will delve into the synthesis and detailed structural elucidation of these important compounds using a multi-technique approach, providing researchers with the necessary tools to confidently characterize their own derivatives.

Comparative Analysis of Spectroscopic Data

The structural integrity of a synthesized compound is unequivocally established through the convergence of data from multiple analytical techniques. Below is a summary of the expected spectroscopic data for 3,5-Dimethylbenzotrifluoride, serving as a proxy for its diethyl analogue.

Technique Expected Observations for 3,5-Dimethylbenzotrifluoride Alternative Compound: 1,3,5-Trifluorobenzene
¹H NMR A singlet for the two equivalent methyl groups (around 2.3 ppm). A singlet for the aromatic proton at C4 (around 7.2 ppm). A singlet for the two equivalent aromatic protons at C2 and C6 (around 7.1 ppm).A single triplet for the three equivalent aromatic protons (around 6.8 ppm).[3]
¹³C NMR A signal for the methyl carbons (around 21 ppm). Signals for the aromatic carbons, including the carbon attached to the CF₃ group (a quartet around 131 ppm due to C-F coupling), the methyl-substituted carbons (around 139 ppm), and the unsubstituted aromatic carbons.A single doublet for the three equivalent aromatic carbons (around 110 ppm) due to C-F coupling.
¹⁹F NMR A singlet for the three equivalent fluorine atoms of the CF₃ group (around -63 ppm relative to CFCl₃).[4]A singlet for the three equivalent fluorine atoms (around -106 ppm).[4]
Mass Spec. Molecular ion peak (M⁺) at m/z 174. Loss of a methyl group ([M-15]⁺) at m/z 159. Fragmentation of the trifluoromethyl group.Molecular ion peak (M⁺) at m/z 132.[3]

Experimental Protocols for Structural Validation

Detailed and rigorous experimental procedures are the bedrock of reproducible scientific research. The following sections outline the methodologies for the synthesis and characterization of 3,5-disubstituted benzotrifluoride derivatives.

Synthesis Protocol: 3,5-Dimethylbenzotrifluoride

A plausible synthetic route to 3,5-Dimethylbenzotrifluoride involves the diazotization of 3,5-dimethylaniline followed by a Schiemann-type reaction or a Sandmeyer reaction using a trifluoromethyl source.

Step 1: Diazotization of 3,5-Dimethylaniline

  • Dissolve 3,5-dimethylaniline in a suitable acidic medium, such as an aqueous solution of hydrogen fluoride or fluoroboric acid, cooled to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at low temperature for a short period to ensure complete reaction.

Step 2: Trifluoromethylation

  • For a Schiemann-type reaction, the diazonium fluoroborate salt can be isolated and thermally decomposed to yield 3,5-dimethylfluorobenzene.

  • Alternatively, for direct trifluoromethylation, the diazonium salt solution can be treated with a source of trifluoromethyl radicals or a copper-trifluoromethyl reagent.

Step 3: Purification

  • Following the reaction, the mixture is neutralized and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by fractional distillation or column chromatography to yield pure 3,5-Dimethylbenzotrifluoride.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[5]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[6]

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters to consider include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay is necessary.[7]

  • ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.[8][9]

  • ¹⁹F NMR: This is a highly sensitive nucleus. A simple one-pulse experiment is usually sufficient. The chemical shifts are referenced to an external standard like CFCl₃.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10][11]

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane.[10]

GC-MS Parameters:

  • Injector: Use a split/splitless injector, typically in splitless mode for trace analysis, at a temperature of around 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating aromatic compounds.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the compounds.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 40-400.

Visualizing Structural Validation Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and decision-making processes in structural validation.

structure_validation_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation cluster_conclusion Conclusion start Starting Materials (3,5-Dimethylaniline) reaction Diazotization & Trifluoromethylation start->reaction purification Purification reaction->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms data_consistency Data Consistent? nmr->data_consistency ms->data_consistency structure_confirmed Structure Confirmed data_consistency->structure_confirmed Yes further_investigation Further Investigation data_consistency->further_investigation No

Caption: Workflow for the synthesis and structural validation of 3,5-Dimethylbenzotrifluoride.

signaling_pathway_analogy cluster_info_source Information Source cluster_structural_features Deduced Structural Features cluster_final_structure Final Structure H_NMR 1H NMR proton_env Proton Environments & Connectivity H_NMR->proton_env C_NMR 13C NMR carbon_skeleton Carbon Skeleton C_NMR->carbon_skeleton F_NMR 19F NMR fluorine_presence Presence & Environment of CF3 Group F_NMR->fluorine_presence MS Mass Spec molecular_weight Molecular Weight & Fragmentation MS->molecular_weight final_structure Validated Structure of 3,5-Dimethylbenzotrifluoride proton_env->final_structure carbon_skeleton->final_structure fluorine_presence->final_structure molecular_weight->final_structure

Caption: Logical relationship of spectroscopic data to the final validated chemical structure.

References

Safety Operating Guide

Proper Disposal of 3,5-Diethylbenzotrifluoride: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and disposal protocols for 3,5-Diethylbenzotrifluoride, based on best practices for halogenated organic compounds. Researchers, scientists, and drug development professionals should use this information to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining laboratory safety.

Immediate Safety and Handling

Proper personal protective equipment (PPE) is the first line of defense when handling this compound. Before working with this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.

  • Hand Protection: Wear impervious gloves, such as nitrile rubber. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Body Protection: A flame-retardant lab coat and, if necessary, additional impervious clothing to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

In case of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water/shower. If skin irritation occurs, seek medical advice.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and immediately call an ophthalmologist.[1][2]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][2]

Spill & Leak Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition, as the compound may be combustible or flammable.[2] Spills should be contained and collected with an inert absorbent material (e.g., sand, silica gel, universal binder).[2] Place the absorbed material into a suitable, closed container for disposal.[2] Use non-sparking tools and explosion-proof equipment during cleanup.[2] Do not let the product enter drains, as it can be toxic to aquatic life.[1]

Disposal Procedures

Disposal of this compound must be handled as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization: Collect waste this compound in its original container or a compatible, properly labeled, and sealed container. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include any known hazard pictograms (e.g., flammable, irritant, environmentally hazardous).

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Final Disposal: The final disposal method for this chemical is through an approved waste disposal plant.[1][2][3] This typically involves incineration at a licensed chemical destruction facility equipped with flue gas scrubbing to handle hazardous combustion products like hydrogen fluoride.[4] Never dispose of this chemical down the drain.

Hazard Profile of Structurally Similar Compounds

The following table summarizes the hazard classifications for compounds structurally related to this compound. This data should be used to infer the potential hazards of the target compound.

Hazard CategoryClassificationSource Compound
Flammability Combustible Liquid3-Aminobenzotrifluoride[1]
Acute Toxicity (Oral) Harmful if swallowed (Category 4)3,5-Difluorobenzotrifluoride[5]
Acute Toxicity (Dermal) Harmful in contact with skin (Category 4)3-Aminobenzotrifluoride[1]
Skin Corrosion/Irritation Causes skin irritation (Category 2)3,5-Difluorobenzotrifluoride[5]
Serious Eye Damage/Irritation Causes serious eye damage/irritation (Category 2)3,5-Difluorobenzotrifluoride[5]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects3-Aminobenzotrifluoride[1]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound in the provided search results. The disposal procedure is a standard operational protocol for chemical waste management.

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in Fume Hood A->B C Collect in a Compatible Container B->C Generate Waste D Label Container Clearly 'Hazardous Waste' & Chemical Name C->D E Seal Container D->E F Store in Designated Hazardous Waste Area E->F G Keep Away from Incompatible Materials F->G H Arrange Pickup with Institutional EHS G->H I Transport to Approved Waste Disposal Plant H->I J Incineration with Flue Gas Scrubbing I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,5-Diethylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Operational Guide for -Diethylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3,5-Diethylbenzotrifluoride. It includes detailed operational procedures, personal protective equipment (PPE) recommendations, and a comprehensive disposal plan to ensure the safe and compliant use of this compound in a laboratory setting.

Hazard Summary and Safety Data
Hazard ClassificationPotential Effects and Precautions
Acute Toxicity Potentially toxic if swallowed, in contact with skin, or inhaled.[2] Avoid direct contact and inhalation.
Skin Corrosion/Irritation May cause skin irritation or severe burns.[1][2][3] Wear appropriate chemical-resistant gloves and a lab coat.
Eye Damage/Irritation May cause serious eye irritation or damage.[1][2][3] Use chemical safety goggles and a face shield.
Respiratory Irritation May cause respiratory tract irritation.[1][2][3] Handle in a well-ventilated area, preferably within a chemical fume hood.
Flammability Benzotrifluoride and its derivatives are flammable liquids.[4] Keep away from heat, sparks, and open flames.

Note: This data is extrapolated from similar compounds and should be used as a precautionary guideline.

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory for the safe handling of this compound.

Engineering Controls
  • Primary Control: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE) Selection and Use

Proper selection and use of PPE are critical to prevent exposure.

  • Hand Protection:

    • Glove Selection: Due to the aromatic and fluorinated nature of the compound, select gloves with high chemical resistance. Butyl or Viton® gloves are recommended for prolonged contact.[6][7] Neoprene or nitrile gloves may be suitable for short-duration tasks, but their compatibility should be verified.[6][7] Always consult the glove manufacturer's resistance chart for specific breakthrough times.

    • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

    • Donning and Doffing: Don gloves before handling the chemical and doff them immediately after, washing hands thoroughly.

  • Eye and Face Protection:

    • Primary Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.

    • Secondary Protection: A face shield must be worn over safety goggles to protect against splashes and potential exothermic reactions.

  • Body Protection:

    • A flame-resistant lab coat should be worn and fully buttoned.

    • Long pants and closed-toe shoes are required.

  • Respiratory Protection:

    • If there is a risk of exposure outside of a fume hood, a respirator may be required.[5] Consult with your institution's environmental health and safety (EHS) department for proper respirator selection and fit-testing.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh/Measure in Hood prep_materials->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Halogenated Organic Waste: this compound is a halogenated organic compound and must be collected in a designated, properly labeled hazardous waste container.[8][9]

  • Separate Containers: Do not mix halogenated waste with non-halogenated organic waste.[8][9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[9]

Container Management
  • Compatible Containers: Use chemically resistant containers, such as glass or polyethylene, with a secure screw-top cap.

  • Keep Closed: Keep the waste container closed at all times, except when adding waste.[9]

  • Storage: Store the waste container in a secondary containment bin within a well-ventilated area, away from sources of ignition.

Disposal Procedure
  • Licensed Disposal: All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Incineration: The likely method of disposal for halogenated organic compounds is high-temperature incineration.[8][10]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

By adhering to these safety protocols and disposal procedures, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.